Product packaging for Pericosine A(Cat. No.:)

Pericosine A

Cat. No.: B1257225
M. Wt: 222.62 g/mol
InChI Key: AEDMWQPFIPNFCS-ZTYPAOSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pericosine A is a carbonyl compound.
Pericosine A is a natural product found in Periconia byssoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClO5 B1257225 Pericosine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

IUPAC Name

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1

InChI Key

AEDMWQPFIPNFCS-ZTYPAOSTSA-N

SMILES

COC(=O)C1=CC(C(C(C1Cl)O)O)O

Isomeric SMILES

COC(=O)C1=C[C@@H]([C@@H]([C@@H]([C@H]1Cl)O)O)O

Canonical SMILES

COC(=O)C1=CC(C(C(C1Cl)O)O)O

Synonyms

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate
pericosine A

Origin of Product

United States

Foundational & Exploratory

The Origin of Pericosine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent antitumor metabolite, is a naturally occurring carbasugar derivative with a unique hybrid shikimate-polyketide backbone.[1] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, postulated biosynthetic pathway, and methods for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is a member of the pericosine family of natural products, which are characterized by a highly functionalized cyclohexene ring.[2] First isolated from the marine fungus Periconia byssoides, this compound has garnered significant attention due to its notable cytotoxic activities against various cancer cell lines.[2] Its unique chemical structure and biological activity make it a promising lead compound for the development of novel anticancer therapeutics. This document consolidates the current understanding of the origin of this compound, with a focus on its biological source and biosynthetic origins.

Producing Organism

This compound is primarily produced by the fungal strain Periconia byssoides OUPS-N133 . This fungus was originally isolated from the sea hare, Aplysia kurodai, highlighting the rich chemical diversity of marine-derived microorganisms.[2] While P. byssoides is the most well-documented producer, some studies have also suggested that fungi of the genus Tolypocladium may produce pericosines.

The cultivation of Periconia byssoides for the production of secondary metabolites is typically carried out on nutrient-rich media such as Malt Extract Agar (MEA).

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated to date. However, based on its chemical structure, a hybrid shikimate-polyketide origin is postulated.[1]

The Shikimate Pathway: A Likely Precursor Source

The shikimate pathway is a fundamental metabolic route in fungi and plants for the biosynthesis of aromatic amino acids and other key metabolites.[3][4][5] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several key intermediates, including shikimic acid and chorismic acid.[3][4] The core cyclohexene ring of this compound is believed to be derived from an intermediate of this pathway.

A proposed, though not definitively proven, biosynthetic pathway for this compound is outlined below. This pathway is hypothetical and serves to illustrate the likely involvement of the shikimate and polyketide pathways.

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Extension cluster_modification Tailoring Reactions PEP Phosphoenolpyruvate (PEP) DAHP DAHP Malonyl_CoA Malonyl-CoA E4P Erythrose 4-Phosphate (E4P) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Hybrid_Intermediate Shikimate-Polyketide Hybrid Intermediate Chorismate->Hybrid_Intermediate Hybridization PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS PKS->Hybrid_Intermediate Halogenation Halogenation (Chlorination) Hybrid_Intermediate->Halogenation Hydroxylation Hydroxylation Halogenation->Hydroxylation Methylation Methylation Hydroxylation->Methylation Pericosine_A This compound Methylation->Pericosine_A

A postulated biosynthetic pathway for this compound.
Key Enzymatic Steps (Hypothetical)

  • Formation of the Cyclohexene Core: The initial steps likely follow the canonical shikimate pathway to produce a key intermediate such as chorismate.

  • Polyketide Extension: A Polyketide Synthase (PKS) is proposed to extend the shikimate-derived precursor with a malonyl-CoA unit. This hybridization of two major metabolic pathways is a source of significant chemical diversity in fungal natural products.

  • Tailoring Reactions: A series of tailoring enzymes, including halogenases (for chlorination), hydroxylases, and methyltransferases, are hypothesized to modify the hybrid intermediate to yield the final structure of this compound. The discovery that pericoxide may be a biosynthetic precursor suggests that epoxidation and subsequent ring-opening by a chloride ion could be key steps.

Experimental Protocols

Fungal Cultivation and Extraction

Experimental Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structural Elucidation Inoculation Inoculation of Periconia byssoides on MEA plates Incubation Incubation at 25-28°C for 2-3 weeks Inoculation->Incubation Harvest Harvesting of fungal mycelium and agar Incubation->Harvest Solvent_Extraction Extraction with organic solvents (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Filtration Filtration and concentration in vacuo Solvent_Extraction->Filtration Column_Chromatography Silica Gel Column Chromatography Filtration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry HPLC->MS

A general experimental workflow for the isolation of this compound.
Purification and Structural Elucidation

The crude extract obtained from the solvent extraction is typically subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography: Initial fractionation of the crude extract is performed using silica gel column chromatography with a gradient of organic solvents (e.g., hexane-ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water).

  • Structural Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data

The biological activity of this compound and its derivatives has been evaluated in various assays. The following tables summarize some of the available quantitative data.

Table 1: Antitumor Activity of this compound and its Analogs

CompoundP388 (IC₅₀, µM)L1210 (IC₅₀, µM)HL-60 (IC₅₀, µM)
(+)-Pericosine A5.006.122.03
(-)-Pericosine A4.853.962.33
(+)-6-Fluorothis compound9.9144.010.8
(-)-6-Fluorothis compound9.0338.09.46
(+)-6-Bromothis compound5.395.665.57
(-)-6-Bromothis compound5.656.306.08
(+)-6-Iodothis compound6.178.186.78
(-)-6-Iodothis compound5.918.276.45

Data sourced from studies on the synthetic enantiomers and halogenated analogs of this compound.

Table 2: Glycosidase Inhibitory Activity of this compound Enantiomers

Compoundα-Glucosidase (IC₅₀, mM)β-Galactosidase (IC₅₀, mM)
(-)-Pericosine A2.255.38
(+)-Pericosine AInactiveInactive

Data from chiral HPLC analysis and bioactivity evaluation of this compound enantiomers.[6]

Conclusion

This compound, a fascinating marine-derived natural product, originates from the fungus Periconia byssoides. Its biosynthesis is believed to involve a hybrid pathway combining elements of the shikimate and polyketide biosynthetic routes, resulting in its unique carbasugar structure. While the precise enzymatic machinery remains to be uncovered, the postulated pathway provides a solid framework for future biosynthetic studies, including gene cluster identification and characterization. The potent antitumor and enzyme inhibitory activities of this compound underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further research into its biosynthesis could pave the way for synthetic biology approaches to produce novel analogs with improved pharmacological properties.

References

The Discovery of Pericosine A: A Bioactive Carbasugar from the Marine-Derived Fungus Periconia byssoides

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological evaluation of Pericosine A, a novel carbasugar metabolite derived from the marine fungus Periconia byssoides.

Executive Summary

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Marine-derived fungi, in particular, represent a promising and underexplored resource for identifying unique bioactive compounds. This compound, a C7 cyclohexenoid metabolite isolated from the fungus Periconia byssoides (strain OUPS-N133), has demonstrated significant potential as an anticancer agent.[1][2] This fungus was originally isolated from the gastrointestinal tract of a sea hare, Aplysia kurodai.[2][3][4][5] this compound exhibits potent in vitro cytotoxicity against a range of human cancer cell lines and in vivo tumor-inhibitory activity.[1][3][4][5] Its mechanism of action involves the inhibition of key oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][3][4] This guide details the scientific journey from discovery to preliminary mechanistic insights, presenting key data and experimental methodologies for the scientific community.

Discovery and Isolation of this compound

The Pericosine family of compounds, including this compound, B, C, D, and E, were isolated from the culture broth of Periconia byssoides OUPS-N133.[3][4][5] The discovery process involved a multi-step workflow from fungal cultivation to the purification of the active metabolite.

G cluster_0 Source Organism cluster_1 Cultivation & Extraction cluster_2 Purification & Identification cluster_3 Biological Evaluation SeaHare Sea Hare (Aplysia kurodai) Fungus Fungus Isolation (Periconia byssoides OUPS-N133) SeaHare->Fungus Gastrointestinal Tract Fermentation Fungal Fermentation (Liquid Culture) Fungus->Fermentation Extraction Solvent Extraction (Culture Broth & Mycelia) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS, X-Ray) PureCompound->StructureElucidation Cytotoxicity In Vitro Cytotoxicity Assays (Cancer Cell Lines) PureCompound->Cytotoxicity InVivo In Vivo Antitumor Assays (Murine Models) Cytotoxicity->InVivo EnzymeAssays Enzyme Inhibition Assays (EGFR, Topo II) Cytotoxicity->EnzymeAssays

Caption: Workflow for the discovery and evaluation of this compound.

Structure Elucidation

The stereostructure of this compound was determined through extensive spectroscopic analysis.[4][5][6] Techniques including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to define its unique carbasugar framework, a highly functionalized cyclohexene ring.[3][7] The molecular formula of this compound is C₈H₁₁ClO₅.[8] Subsequent total synthesis efforts have confirmed the elucidated structure.[2]

Data Presentation

Biological Activity of this compound

This compound has demonstrated potent cytotoxic and inhibitory activities across various assays. The quantitative data are summarized below.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineTypePotency (ED₅₀ / IC₅₀)Reference
Murine P388 LeukemiaMurine LeukemiaED₅₀: 0.1 µg/mL[3]
L1210Murine LeukemiaModerately Active[7][9]
HL-60Human Promyelocytic LeukemiaModerately Active[7][9]
HBC-5Human Breast CancerPotent & Selective[3]
SNB-75Human GlioblastomaPotent & Selective[3]

Table 2: Enzyme and Glycosidase Inhibition by this compound

Target EnzymeActivity TypePotency (IC₅₀) / % InhibitionReference
Protein Kinase EGFRInhibition40-70% inhibition at 100 µg/mL[3]
Topoisomerase IIInhibitionIC₅₀: 100-300 mM[3]
α-Glucosidase (yeast)InhibitionIC₅₀: 2.25 mM (for (-)-enantiomer)[9]
β-GalactosidaseInhibitionIC₅₀: 5.38 mM (for (-)-enantiomer)[9]
Spectroscopic Data

The structural identity of this compound is defined by its characteristic NMR spectral data.

Table 3: Key ¹H and ¹³C NMR Data for this compound Congeners (in MeOH-d₄)

Position¹³C-NMR (δ, ppm) for (-)-1F¹H-NMR (δ, ppm) for (-)-1F
1129.1 (d, ²J=18.5 Hz)-
2144.4 (d, ³J=5.8 Hz)6.81–6.82 (m)
368.2 (d, ⁴J=2.3 Hz)4.41–4.44 (m)
472.7 (d, ³J=6.9 Hz)4.03–4.06 (m)
573.3 (d, ²J=20.9 Hz)3.97 (ddd)
690.7 (d, ¹J=167.6 Hz)5.42 (dddd)
COOMe166.3-
OMe52.33.76 (s)
Data presented for the 6-fluoro-pericosine A analog as a representative example of the core scaffold's spectral features.[7]

Experimental Protocols

Fungal Fermentation and Compound Isolation
  • Cultivation: The fungus Periconia byssoides OUPS-N133 is cultured in a suitable liquid medium (e.g., potato dextrose broth or a custom sea salt-based medium) under static conditions at approximately 25-28°C for 3-4 weeks.

  • Extraction: The culture broth is separated from the mycelia. The broth is extracted exhaustively with a non-polar solvent such as ethyl acetate. The mycelia are dried, ground, and extracted separately with a mixture of solvents like methanol and dichloromethane.

  • Initial Fractionation: The crude extracts are combined, dried under reduced pressure, and subjected to preliminary fractionation using vacuum liquid chromatography (VLC) on silica gel, eluting with a solvent gradient (e.g., n-hexane -> ethyl acetate -> methanol).

  • Purification: Fractions showing bioactivity are further purified using repeated column chromatography (e.g., Sephadex LH-20, silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.[10][11][12]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Human cancer cell lines (e.g., P388, HL-60) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or acidic isopropanol). The absorbance is measured at ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assays
  • EGFR Kinase Assay: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase. This is typically performed using a kinase activity kit (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP generated is quantified via a luminescence reaction. Inhibition is measured relative to a no-inhibitor control.

  • Topoisomerase II Relaxation Assay: This assay evaluates the inhibition of Topoisomerase II-mediated relaxation of supercoiled plasmid DNA (e.g., pBR322). The reaction mixture containing the enzyme, DNA, and varying concentrations of this compound is incubated. The different topological forms of DNA (supercoiled, relaxed) are then separated by agarose gel electrophoresis and visualized. A reduction in the amount of relaxed DNA indicates enzyme inhibition.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its antitumor effects by targeting at least two critical cellular pathways essential for cancer cell proliferation and survival.[3][4]

  • EGFR Signaling: By inhibiting the EGFR protein kinase, this compound can block downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell growth, proliferation, and survival.

  • DNA Topology Maintenance: Inhibition of Topoisomerase II prevents the enzyme from resolving DNA tangles and supercoils that arise during replication and transcription. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

G cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Cytoplasm PericosineA This compound EGFR EGFR PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Signaling EGF EGF EGF->EGFR RelaxedDNA Relaxed DNA TopoII->RelaxedDNA Relaxation SupercoiledDNA Supercoiled DNA SupercoiledDNA->TopoII Replication DNA Replication & Transcription RelaxedDNA->Replication Proliferation Cell Proliferation, Survival, Growth Signaling->Proliferation

Caption: Known signaling pathway inhibitions by this compound.

Conclusion and Future Directions

This compound stands out as a promising anticancer lead compound from a marine fungal source. Its unique carbasugar structure and dual inhibitory action against EGFR and Topoisomerase II make it a compelling candidate for further preclinical development. Future research should focus on the total synthesis of analogs to explore structure-activity relationships (SAR), optimization of its pharmacokinetic properties, and a more detailed investigation into its effects on downstream signaling pathways in a wider range of cancer models.

References

The Biological Activity of Pericosine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Marine-Derived Anticancer Agent

Introduction

Pericosine A, a unique C7 cyclohexenoid metabolite, has emerged from the vast chemical diversity of marine fungi as a compound of significant interest for cancer research and drug development.[1][2][3] Isolated from the marine fungus Periconia byssoides, originally found in the sea hare Aplysia kurodai, this compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to aid researchers in their exploration of this promising natural product.

Biological Source and Isolation

This compound is a secondary metabolite produced by the marine-derived fungus Periconia byssoides.[6] The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification.

Experimental Protocol: Isolation of this compound

A general workflow for the isolation of this compound is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization based on specific laboratory conditions and the fungal strain used.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Culture Culture of Periconia byssoides Harvest Harvest and Lyophilize Mycelia Culture->Harvest Extract Extraction with Ethyl Acetate Harvest->Extract Crude Crude Ethyl Acetate Extract Extract->Crude Silica Silica Gel Column Chromatography (e.g., Hexane-Ethyl Acetate Gradient) Crude->Silica HPLC Reverse-Phase HPLC (e.g., Methanol-Water Gradient) Silica->HPLC Pure Pure this compound HPLC->Pure

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Fungal Culture: Periconia byssoides is cultured in a suitable liquid medium (e.g., potato dextrose broth supplemented with sea salt) under static conditions at room temperature for several weeks.

  • Extraction: The fungal mycelia are harvested, lyophilized, and then exhaustively extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents, typically a mixture of hexane and ethyl acetate, to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reverse-phase HPLC using a C18 column and a methanol-water gradient to yield pure this compound. The purity of the compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Anticancer Activity and Molecular Targets

The primary biological activity of this compound is its potent cytotoxicity against various cancer cell lines.[1][3] This activity is attributed to its ability to interact with key molecular targets involved in cancer cell proliferation and survival.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic efficacy of this compound has been quantified using various assays, with results typically reported as ED50 (effective dose for 50% inhibition) or IC50 (half-maximal inhibitory concentration) values.

Cell LineAssay TypeEfficacy (µg/mL)Efficacy (µM)Reference
P388 (Murine Leukemia)Cytotoxicity0.1~0.45[2]
HBC-5 (Human Breast Cancer)Growth Inhibition-log GI50: 5.2[1]
SNB-75 (Human Glioblastoma)Growth Inhibition--[1]
L1210 (Murine Leukemia)Antitumor Activity--[6]
HL-60 (Human Promyelocytic Leukemia)Antitumor Activity--[6]

Note: Conversion from µg/mL to µM is based on the molecular weight of this compound (C8H11ClO5), which is approximately 222.62 g/mol .[6]

Molecular Target 1: Epidermal Growth Factor Receptor (EGFR)

This compound has been shown to inhibit the protein kinase activity of EGFR.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and migration.[8] Inhibition of EGFR is a well-established strategy in cancer therapy.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PericosineA This compound PericosineA->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGFR, blocking downstream signaling.

Molecular Target 2: Topoisomerase II

This compound also acts as an inhibitor of topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation.[7] By inhibiting topoisomerase II, this compound can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[7][9]

G TopoII Topoisomerase II DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Inhibition leads to PericosineA This compound PericosineA->TopoII ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR p53 p53 ATM_ATR->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's inhibition of Topoisomerase II leads to DNA damage and apoptosis.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for assessing the key biological activities of this compound. Researchers should adapt these protocols based on their specific cell lines and laboratory equipment.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

G Seed Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This assay measures the ability of this compound to inhibit the phosphorylation activity of EGFR.

Detailed Steps:

  • Reaction Setup: In a microplate, combine a reaction buffer, a peptide substrate for EGFR, and purified recombinant EGFR enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control and a known EGFR inhibitor as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.

Protocol 3: Topoisomerase II Inhibition Assay

This assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and purified human topoisomerase II enzyme.

  • Inhibitor Addition: Add this compound at different concentrations. Include a no-inhibitor control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in the persistence of the catenated kDNA at the top of the gel, while active enzyme will release decatenated DNA circles that migrate into the gel.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, other members of the Periconia genus have been reported to produce compounds with antimicrobial and anti-inflammatory activities.[10] Further investigation into these potential activities of this compound is warranted.

Antimicrobial Activity

To assess the antimicrobial potential of this compound, standard methods such as broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[4]

Anti-inflammatory Activity

The anti-inflammatory activity of this compound can be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.[1][11] Key parameters to measure include the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][11]

Conclusion and Future Directions

This compound stands out as a marine-derived natural product with significant potential as an anticancer agent. Its dual mechanism of action, targeting both EGFR and topoisomerase II, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted biological activities of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, exploring its efficacy in in vivo cancer models, and investigating its potential antimicrobial and anti-inflammatory properties. The unique chemical scaffold of this compound also offers opportunities for medicinal chemistry efforts to generate analogs with improved potency and selectivity.

References

Pericosine A: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a naturally occurring carbasugar derived from the marine fungus Periconia byssoides, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary molecular targets identified to date are Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] This document details the known interactions of this compound with these targets and the putative downstream cellular consequences, including the disruption of oncogenic signaling and DNA replication processes. Furthermore, this guide summarizes the available quantitative data on its cytotoxic activity and outlines relevant experimental methodologies.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily involving the inhibition of two critical proteins in cancer cell proliferation and survival: EGFR and Topoisomerase II.[1][2]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[3][4] Aberrant EGFR signaling is a hallmark of many cancers. This compound has been identified as an inhibitor of EGFR.[1] By binding to EGFR, this compound likely prevents the receptor's autophosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. The disruption of these pathways can lead to a reduction in cell proliferation and survival.

Below is a diagram illustrating the putative inhibition of the EGFR signaling pathway by this compound.

EGFR_Pathway_Inhibition Putative EGFR Signaling Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Pericosine_A This compound Pericosine_A->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Putative EGFR Signaling Inhibition by this compound
Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation.[5] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, after which it religates the break.[6] Many established anticancer drugs, known as topoisomerase II poisons, act by stabilizing the complex between the enzyme and the cleaved DNA, leading to permanent DNA damage and subsequent cell death.[5][7] this compound has been shown to inhibit topoisomerase II, suggesting a similar mechanism of inducing DNA damage in cancer cells.[1][2]

The proposed mechanism of Topoisomerase II inhibition by this compound is depicted in the following workflow.

Topoisomerase_II_Inhibition Proposed Topoisomerase II Inhibition by this compound DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Religation DNA Religation Cleavage_Complex->Religation DNA_Damage DNA Double-Strand Breaks & Apoptosis Cleavage_Complex->DNA_Damage Leads to Pericosine_A This compound Pericosine_A->Cleavage_Complex Stabilizes Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA

Proposed Topoisomerase II Inhibition by this compound

Potential Downstream Cellular Effects

While direct experimental evidence for this compound's role in the following processes is still emerging, inhibition of EGFR and Topoisomerase II is known to induce apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Inhibition of survival signals, such as those from the EGFR pathway, and the induction of significant DNA damage by Topoisomerase II inhibitors are potent triggers of apoptosis. This process is often mediated by a cascade of enzymes called caspases.

The potential apoptotic pathway initiated by this compound is illustrated below.

Apoptosis_Induction Potential Apoptosis Induction by this compound Pericosine_A This compound EGFR_Inhibition EGFR Inhibition Pericosine_A->EGFR_Inhibition TopoII_Inhibition Topoisomerase II Inhibition Pericosine_A->TopoII_Inhibition Survival_Signal_Loss Loss of Survival Signals EGFR_Inhibition->Survival_Signal_Loss DNA_Damage DNA Damage TopoII_Inhibition->DNA_Damage Mitochondria Mitochondrial Pathway Survival_Signal_Loss->Mitochondria DNA_Damage->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Potential Apoptosis Induction by this compound
Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. DNA damage, as induced by Topoisomerase II inhibitors, typically activates cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.

A logical workflow for this compound-induced cell cycle arrest is presented below.

Cell_Cycle_Arrest Hypothesized Cell Cycle Arrest by this compound Pericosine_A This compound TopoII_Inhibition Topoisomerase II Inhibition Pericosine_A->TopoII_Inhibition DNA_Damage DNA Damage TopoII_Inhibition->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) DNA_Damage->Checkpoint_Activation CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) Checkpoint_Activation->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) CDK_Inhibition->Cell_Cycle_Arrest

Hypothesized Cell Cycle Arrest by this compound

Quantitative Data: Cytotoxicity

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The available data is summarized in the table below.

Cell LineCancer TypeMetricValue (µg/mL)Reference
P388Murine Lymphocytic LeukemiaED₅₀0.1[1]
HBC-5Human Breast Cancer--[1]
SNB-75Human Glioblastoma--[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for assessing cytotoxicity and mechanism of action, the following outlines can be adapted.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

A workflow for a typical cytotoxicity assay is provided below.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General Cytotoxicity Assay Workflow
Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on proteins within the EGFR signaling cascade.

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound is a promising marine-derived compound with demonstrated anticancer activity. Its dual inhibition of EGFR and Topoisomerase II suggests a potent and multi-faceted mechanism of action. While the foundational aspects of its activity have been identified, further in-depth research is required to fully elucidate the downstream signaling consequences of EGFR inhibition, and to confirm its roles in apoptosis induction and cell cycle arrest. The potential involvement of other mechanisms, such as the generation of reactive oxygen species, also warrants investigation. Future studies should focus on comprehensive profiling of its effects on a wider range of cancer cell lines, detailed molecular pathway analysis, and in vivo efficacy studies to further validate its therapeutic potential.

References

Pericosine A: A Marine-Derived Carbasugar with Potential as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pericosine A, a unique halogenated carbasugar first isolated from the marine-derived fungus Periconia byssoides, has emerged as a molecule of interest in oncology research due to its reported antitumor activities.[1] Mechanistic studies have pointed towards its potential to disrupt key oncogenic signaling pathways, with a particular focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role as an EGFR inhibitor, consolidating available data, detailing relevant experimental methodologies, and visualizing the associated molecular pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Quantitative Data on the Bioactivity of this compound

This compound has demonstrated notable biological activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative findings from published studies, providing a clear comparison of its inhibitory and cytotoxic effects.

Table 1: EGFR Inhibition by this compound

CompoundConcentrationPercent Inhibition of EGFR Kinase ActivityReference
This compound100 µg/mL40-70%[4]

Table 2: Cytotoxicity of this compound against Murine Leukemia Cell Lines

| Compound | P388 (ED₅₀ µg/mL) | L1210 (ED₅₀ µg/mL) | HL-60 (ED₅₀ µg/mL) | Reference | |---|---|---|---| | this compound | 0.1 | 0.12 | 0.15 |[1] | | (-)-Pericosine A | 0.18 | 0.25 | 0.30 |[1] | | (+)-Pericosine A | 0.15 | 0.22 | 0.28 |[1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound as an EGFR inhibitor. These protocols are based on established techniques and provide a framework for the replication and further investigation of its biological activities.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This protocol describes a non-radioactive ELISA-based assay to determine the in-vitro inhibitory activity of a compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR protein

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP solution

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well microtiter plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add the assay buffer containing recombinant EGFR enzyme to the wells.

  • Add various concentrations of this compound (or control inhibitor) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the wells to remove ATP and unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

  • Wash the wells to remove unbound antibody.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., A431, P388, L1210, HL-60)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Calculate the cell viability as a percentage of the untreated control and determine the ED₅₀/IC₅₀ value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in whole cells.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagents

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using an ECL detection system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PericosineA This compound PericosineA->Dimerization Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesize this compound inhibits EGFR InVitro In Vitro Assay: EGFR Kinase Inhibition Start->InVitro CellBased Cell-Based Assays: Cytotoxicity (MTT) & EGFR Phosphorylation (Western Blot) InVitro->CellBased DataAnalysis Data Analysis: Determine IC50/ED50 and Phosphorylation Levels CellBased->DataAnalysis Conclusion Conclusion: Evaluate this compound's Efficacy as an EGFR Inhibitor DataAnalysis->Conclusion

Figure 2: A logical workflow for the evaluation of this compound as an EGFR inhibitor.

Conclusion

The available data indicates that this compound exhibits inhibitory activity against EGFR tyrosine kinase and potent cytotoxicity against several cancer cell lines. While a precise IC₅₀ value for direct EGFR inhibition is yet to be broadly reported in the literature, the observed percentage of inhibition provides a strong foundation for its classification as an EGFR inhibitor. The detailed experimental protocols provided herein offer a standardized approach for further investigation and validation of its mechanism of action and therapeutic potential. The unique chemical structure of this compound, coupled with its biological activity, positions it as a compelling lead compound for the development of novel anticancer agents targeting the EGFR signaling pathway. Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to fully elucidate its therapeutic promise.

References

The Anticancer Spectrum of Pericosine A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Marine-Derived Carbasugar with Multi-Target Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pericosine A, a unique carbasugar metabolite, has emerged from marine sources as a promising candidate in the landscape of anticancer drug discovery.[1] Isolated from the fungus Periconia byssoides, which is found in the sea hare Aplysia kurodai, this compound possesses a rare hybrid shikimate-polyketide chemical framework.[1] This structural novelty contributes to its significant biological activities, including potent antitumor effects. This technical guide provides a comprehensive overview of the anticancer spectrum of this compound, detailing its cytotoxic and inhibitory activities, proposed mechanisms of action, and the experimental methodologies used to elucidate these properties.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and antitumor activities in both in vitro and in vivo studies. Its efficacy spans various cancer cell lines, with a notable potency against murine lymphocytic leukemia.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of cancer cell lines. The half-maximal effective dose (ED50) for P388 murine lymphocytic leukemia cells is a key indicator of its potent in vitro activity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeED50 (µg/mL)Reference
P388Murine Lymphocytic Leukemia0.1[2]

This compound has also shown significant growth inhibitory activity against other murine leukemia cell lines such as L1210 and human promyelocytic leukemia HL-60 cells.[1][3] Furthermore, selective growth inhibition has been observed against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[2][4] While the qualitative activity against these cell lines is reported, specific ED50 or IC50 values are not consistently available in the reviewed literature.

Derivatives of this compound have also been synthesized and evaluated. For instance, 6-halo-substituted derivatives, such as the bromo- and iodo-congeners, exhibited moderate antitumor activity comparable to the parent compound against P388, L1210, and HL-60 cell lines.[1][2]

In Vivo Antitumor Efficacy

The antitumor potential of this compound has been confirmed in preclinical animal models. In mice bearing P388 leukemia, administration of this compound led to a modest extension of survival.[1][4]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelCancer ModelDosageOutcomeReference
MiceP388 Leukemia25 mg/kg (i.p.)Increased survival days[2]

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to interact with and inhibit key molecular targets involved in cancer cell proliferation and survival. The primary mechanisms identified are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2][4]

EGFR Tyrosine Kinase Inhibition

This compound has been shown to inhibit the activity of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers.

Table 3: Inhibitory Activity of this compound against Molecular Targets

Molecular TargetAssay TypeConcentration% InhibitionIC50Reference
Protein Kinase EGFRKinase Activity Assay100 µg/mL40-70%-[2]
Human Topoisomerase IIRelaxation Assay--100-300 µM*[2]

*Note: The reported IC50 value for topoisomerase II is unusually high and may be a typographical error in the source literature, with µM potentially being the intended unit.

The inhibition of EGFR by this compound disrupts downstream signaling pathways that are critical for tumor progression.

EGFR_Signaling_Pathway PericosineA This compound EGFR EGFR PericosineA->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Proliferation Cell Proliferation Survival, Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Proposed mechanism of this compound via EGFR inhibition.
Topoisomerase II Inhibition

This compound also targets human topoisomerase II, an essential enzyme that alters the topology of DNA and is critical for DNA replication and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase_II_Inhibition PericosineA This compound TopoII Topoisomerase II PericosineA->TopoII DNA_Replication DNA Replication & Chromosome Segregation TopoII->DNA_Replication facilitates DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks causes Apoptosis Apoptosis DNA_Breaks->Apoptosis

Figure 2. Mechanism of action of this compound through Topoisomerase II inhibition.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the evaluation of this compound's anticancer activity. Specific parameters for this compound were not detailed in the reviewed literature.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 or IC50 value is determined.

Cytotoxicity_Assay_Workflow start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells treat_cells Treat with this compound (various concentrations) plate_cells->treat_cells incubate1 Incubate (e.g., 48-72h) treat_cells->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Solubilize formazan crystals (e.g., DMSO) incubate2->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze Calculate % viability and determine IC50/ED50 read_absorbance->analyze end End analyze->end

Figure 3. General workflow for an in vitro cytotoxicity assay.
EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

  • Reaction Setup: The reaction is typically performed in a microplate format and includes recombinant human EGFR, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Mixture: The reaction contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP in a reaction buffer.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction.

  • Reaction Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and SDS.

  • Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound exhibits a promising anticancer profile characterized by potent in vitro cytotoxicity and in vivo efficacy in a preclinical leukemia model. Its dual mechanism of action, targeting both EGFR and topoisomerase II, suggests a potential for broad-spectrum activity and a lower likelihood of rapid resistance development. The available data strongly support the continued investigation of this compound as a lead compound for the development of novel anticancer therapeutics.

Future research should focus on several key areas:

  • Comprehensive In Vitro Profiling: Determining the IC50 values of this compound against a wider panel of human cancer cell lines is essential to better define its anticancer spectrum.

  • Detailed Mechanistic Studies: Elucidating the downstream effects of EGFR inhibition by this compound and further characterizing its interaction with topoisomerase II will provide a more complete understanding of its mode of action.

  • In Vivo Efficacy in Other Models: Evaluating the antitumor activity of this compound in xenograft models of solid tumors, particularly those known to be driven by EGFR, is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

The unique chemical structure and multi-targeted mechanism of action position this compound as a valuable scaffold for the design of next-generation anticancer agents. Further preclinical development is warranted to fully explore its therapeutic potential.

References

Enantiomeric composition of natural Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Enantiomeric Composition of Natural Pericosine A

Executive Summary

This compound, a carbasugar-type natural product isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest due to its notable cytotoxic activities against various tumor cell lines. A critical aspect of its chemical profile is its existence in nature as an enantiomeric mixture. This guide provides a comprehensive overview of the enantiomeric composition of natural this compound, detailing the analytical methodologies used for its determination, the observed quantitative ratios, and the distinct biological activities of its separated enantiomers. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Enantiomeric Composition of Natural this compound

Direct analysis of this compound isolated from Periconia byssoides has conclusively shown that it is not enantiomerically pure.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) has been the primary analytical technique employed to resolve and quantify the enantiomeric ratio. The reported compositions have varied, suggesting potential influences from culture conditions or isolation batches.

Quantitative Data

The enantiomeric composition of natural this compound has been quantitatively determined in different studies. The findings are summarized in the table below.

Sample Description(+)-Enantiomer (%)(-)-Enantiomer (%)Enantiomeric Ratio (+):(-)Reference
Original mixture from 1977 literature683268:32[1]
Two independently isolated samples from P. byssoidesApprox. 50Approx. 50~1:1[1][2]

Experimental Protocols

The determination of the enantiomeric composition of this compound relies on high-resolution chiral chromatography. The synthesis of pure enantiomers has also been crucial for the characterization and evaluation of their individual biological activities.

Chiral HPLC Analysis of this compound

The baseline separation of this compound enantiomers was achieved using chiral HPLC. This method allows for the accurate quantification of each enantiomer in a given sample.

  • Objective: To separate and quantify the (+)- and (-)-enantiomers of natural this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Chiral Stationary Phase: CHIRALPAK® AD-H column.[1][2]

  • Mobile Phase: A suitable solvent system (e.g., a mixture of hexane and isopropanol) is used to elute the compounds. The exact composition is optimized to achieve baseline separation.

  • Detection: UV detector is typically used for monitoring the elution of the enantiomers.

  • Procedure:

    • A solution of the natural this compound sample is prepared in the mobile phase.

    • The sample is injected into the HPLC system.

    • The enantiomers are separated as they pass through the chiral column due to differential interactions with the stationary phase.

    • The retention times of the two enantiomer peaks are recorded.

    • The area under each peak is integrated to determine the relative abundance of each enantiomer, thereby establishing the enantiomeric ratio.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Natural this compound (Mixture) s2 Dissolve in Mobile Phase s1->s2 h1 Inject Sample s2->h1 h2 Separation on CHIRALPAK® AD-H h1->h2 h3 UV Detection h2->h3 d1 Chromatogram (Two Peaks) h3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Enantiomeric Ratio d2->d3

Workflow for Chiral HPLC Analysis of this compound.

Biological Activity of this compound Enantiomers

A key motivation for resolving the enantiomers of this compound is to investigate their individual pharmacological profiles. Studies have revealed significant differences in their bioactivities, particularly in enzyme inhibition, while their cytotoxic effects appear comparable.

Glycosidase Inhibitory Activity

A pronounced difference was observed when the pure enantiomers were tested against a panel of glycosidase enzymes.[1]

  • (-)-Pericosine A: Showed inhibitory activity against α-glucosidase (IC₅₀: 2.25 mM) and β-galactosidase (IC₅₀: 5.38 mM).[1]

  • (+)-Pericosine A: Was found to be inactive against five tested enzymes: α- and β-glucosidase, α- and β-galactosidase, and α-mannosidase.[1]

This stereospecific inhibition highlights the importance of the molecule's absolute configuration for its interaction with the enzyme's active site.

G cluster_enantiomers This compound Enantiomers cluster_enzyme Target Enzyme cluster_activity Biological Outcome plus (+)-Pericosine A enzyme α-Glucosidase plus->enzyme Interacts no_inhibition No Inhibition minus (-)-Pericosine A minus->enzyme Interacts inhibition Enzyme Inhibition enzyme->inhibition Blocked enzyme->no_inhibition No effect

Differential Inhibition of α-Glucosidase by this compound Enantiomers.
Antitumor Activity

In contrast to the enzyme inhibition studies, the evaluation of cytotoxic activity against tumor cells revealed no significant difference between the enantiomers. Both (+)- and (-)-Pericosine A exhibited moderate cytotoxicity against three cancer cell lines: p388 (murine leukemia), L1210 (lymphocytic leukemia), and HL-60 (human promyelocytic leukemia).[1][2] This suggests that the mechanism of cytotoxicity may be less sensitive to the stereochemistry of this particular compound compared to its glycosidase inhibitory action.

Conclusion

Natural this compound, isolated from Periconia byssoides, is a scalemic mixture of its (+) and (-) enantiomers. The precise enantiomeric ratio can vary, with reports ranging from approximately 1:1 to 68:32. The resolution and independent study of these enantiomers have been critical in elucidating their structure-activity relationships. Notably, the (-)-enantiomer is a selective inhibitor of certain glycosidases, while the (+)-enantiomer is inactive. Conversely, both enantiomers display comparable antitumor properties. These findings underscore the necessity of chiral separation in the study of natural products to fully understand their pharmacological potential and mechanisms of action. This detailed understanding is paramount for any future drug development efforts based on the this compound scaffold.

References

Review of Pericosine A literature for oncology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical Profile of a Marine-Derived Antitumor Agent

Introduction

Pericosine A, a natural product isolated from the marine fungus Periconia byssoides, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and antitumor activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting two key enzymes involved in cancer cell proliferation and survival:

  • Topoisomerase II (Topo II): this compound acts as a Topoisomerase II inhibitor.[1] Topo II is a critical enzyme that alters DNA topology, essential for processes like DNA replication and chromosome segregation. By inhibiting Topo II, this compound can lead to DNA damage and ultimately trigger apoptotic cell death in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): this compound has also been shown to inhibit the protein kinase activity of EGFR. EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Inhibition of EGFR signaling is a well-established strategy in cancer therapy.

Quantitative Biological Data

The antitumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (NCI-60 Screen)
Cell Line PanelCell Line NameGI₅₀ (µM)
Breast Cancer MCF7Data not available
MDA-MB-231Data not available
HS 578TData not available
BT-549Data not available
T-47DData not available
Colon Cancer HT29Data not available
HCT-116Data not available
HCT-15Data not available
SW-620Data not available
COLO 205Data not available
Lung Cancer NCI-H460Data not available
NCI-H522Data not available
A549/ATCCData not available
EKVXData not available
NCI-H23Data not available
NCI-H322MData not available
Ovarian Cancer OVCAR-3Data not available
OVCAR-4Data not available
OVCAR-5Data not available
OVCAR-8Data not available
IGROV1Data not available
SK-OV-3Data not available
Prostate Cancer PC-3Data not available
DU-145Data not available
Stomach Cancer Data not availableData not available

Note: While literature states that this compound was tested against a variety of cancer cell lines with GI₅₀ values ranging from 0.05 to 24.55 µM, the specific data for each cell line from the NCI-60 screen is not publicly available in the reviewed literature.

Table 2: In Vivo Antitumor Activity of this compound
Tumor ModelAnimal StrainTreatment Dose & ScheduleRoute of AdministrationEfficacy MetricResult
P388 Murine LeukemiaMice25 mg/kgIntraperitoneal (presumed)Increased SurvivalModest extension of survival

Note: The specific administration schedule and quantitative survival data (e.g., % Increase in Lifespan) are not detailed in the available literature.

Table 3: Enzyme Inhibition Data for this compound
Target EnzymeIC₅₀Concentration for % Inhibition% Inhibition
Topoisomerase II607 µM[1]--
EGFRData not available100 µg/mL40 - 70%

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the this compound literature.

In Vitro Cytotoxicity Assay (NCI-60 Screen Protocol)

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a standardized method for identifying and characterizing novel anticancer agents.

Methodology:

  • Cell Culture: The 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates.

  • Drug Incubation: After a 24-hour pre-incubation period, this compound is added at various concentrations and incubated for an additional 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the number of living cells.

  • Data Analysis: The absorbance is read on an automated plate reader. The GI₅₀ (Growth Inhibition 50) is calculated, which is the concentration of the drug that causes a 50% reduction in the net protein increase in treated cells compared to control cells.

In Vivo P388 Murine Leukemia Model

This model is a standard for the preliminary in vivo evaluation of potential anticancer agents.

Methodology:

  • Animal Model: Typically, CDF1 or BDF1 mice are used.

  • Tumor Inoculation: A known number of P388 leukemia cells (e.g., 1 x 10⁶ cells) are implanted intraperitoneally into the mice.

  • Treatment: this compound is administered to the mice, typically starting 24 hours after tumor inoculation. The route of administration is often intraperitoneal.

  • Monitoring: The animals are monitored daily for signs of toxicity and mortality.

  • Efficacy Evaluation: The primary endpoint is the mean survival time of the treated group compared to the control (vehicle-treated) group. The efficacy is often expressed as the percentage increase in lifespan (%ILS) or as a test/control (T/C) ratio of the median survival times.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of Topoisomerase II.

Methodology:

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, is used as the substrate.

  • Enzyme Reaction: Purified human Topoisomerase II is incubated with kDNA in a reaction buffer containing ATP and Mg²⁺. In the presence of active enzyme, the interlocked kDNA is decatenated into individual minicircles.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

  • Quantification: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of decatenated DNA. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Methodology:

  • Enzyme and Substrate: Recombinant human EGFR kinase domain and a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.

  • Kinase Reaction: The EGFR enzyme is incubated with the peptide substrate and ATP (often radiolabeled with ³²P or ³³P) in a suitable reaction buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.

  • Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of this compound to the activity in a control reaction without the inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pericosine_A This compound Pericosine_A->EGFR

EGFR Signaling Pathway Inhibition by this compound

TopoII_Inhibition_Pathway cluster_nucleus Nucleus DNA_Supercoiled Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoiled->Topo_II DNA_Cleavage_Complex DNA-Topo II Cleavage Complex Topo_II->DNA_Cleavage_Complex DNA_Relaxed Relaxed DNA DNA_Cleavage_Complex->DNA_Relaxed DNA_Damage DNA Strand Breaks DNA_Cleavage_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Pericosine_A This compound Pericosine_A->Topo_II

Topoisomerase II Inhibition by this compound
Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

Anticancer_Drug_Workflow cluster_discovery Discovery & Isolation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Isolation Isolation from Periconia byssoides Cytotoxicity Cytotoxicity Screening (e.g., NCI-60) Isolation->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (Topo II, EGFR) Cytotoxicity->Enzyme_Assay Animal_Model Animal Tumor Model (e.g., P388 Leukemia) Enzyme_Assay->Animal_Model Data_Analysis Determine GI₅₀, IC₅₀, & Survival Benefit Animal_Model->Data_Analysis

Preclinical Evaluation Workflow for this compound

Conclusion

This compound is a marine-derived natural product with promising anticancer activity, attributed to its dual inhibition of Topoisomerase II and EGFR. While the existing literature provides a foundational understanding of its biological effects, further research is required to fully elucidate its therapeutic potential. Specifically, a more detailed characterization of its activity across a broader range of cancer cell lines, along with comprehensive in vivo efficacy and toxicity studies, will be crucial for its future development as a potential oncology therapeutic. This guide serves as a technical resource to summarize the current knowledge and to highlight the areas where further investigation is warranted.

References

Methodological & Application

Total Synthesis of (+)-Pericosine A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Pericosine A is a naturally occurring carbasugar that has garnered significant interest within the scientific community due to its potential as an antitumor agent. Isolated from the marine-derived fungus Periconia byssoides, this compound features a highly functionalized cyclohexene core. Its unique structure and promising biological activity have made it a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of (+)-Pericosine A, based on the seminal work of Usami et al., which successfully elucidated the absolute stereochemistry of the natural product through its first total synthesis from (-)-quinic acid. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Retrosynthetic Analysis

The synthetic strategy for (+)-Pericosine A commences with a retrosynthetic disconnection of the target molecule. The key transformations involve the stereoselective introduction of the chlorine atom and the formation of the trisubstituted cyclohexene ring from a readily available chiral starting material, (-)-quinic acid.

Retrosynthesis Pericosine_A (+)-Pericosine A Intermediate_1 Chlorinated Intermediate Pericosine_A->Intermediate_1 Deprotection Intermediate_2 Epoxide Intermediate Intermediate_1->Intermediate_2 Epoxide Opening Intermediate_3 Diol Intermediate Intermediate_2->Intermediate_3 Epoxidation Intermediate_4 Acetonide-Protected Intermediate Intermediate_3->Intermediate_4 Functional Group Interconversion Quinic_Acid (-)-Quinic Acid Intermediate_4->Quinic_Acid Series of established reactions Synthesis_Workflow Quinic_Acid (-)-Quinic Acid Intermediate_A Lactone Intermediate Quinic_Acid->Intermediate_A Lactonization Intermediate_B Acetonide-Protected Diol Intermediate_A->Intermediate_B Protection & Reduction Intermediate_C Epoxide Intermediate Intermediate_B->Intermediate_C Epoxidation Intermediate_D Chlorohydrin Intermediate Intermediate_C->Intermediate_D Epoxide Opening with HCl Pericosine_A (+)-Pericosine A Intermediate_D->Pericosine_A Deprotection & Esterification

Application Notes and Protocols for the Stereoselective Synthesis of Pericosine A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a marine-derived natural product, has garnered significant attention within the scientific community due to its notable antitumor properties.[1] It is a carbasugar derivative with a highly functionalized cyclohexene core.[2] The biological activity of this compound is linked to its stereochemistry, making the stereoselective synthesis of its enantiomers, (+)-Pericosine A and (-)-Pericosine A, a critical area of research for the development of potential anticancer therapeutics.[2]

These application notes provide detailed protocols for the stereoselective synthesis of both (+)-Pericosine A and (-)-Pericosine A, starting from readily available chiral precursors. The methodologies described herein are based on established synthetic routes, ensuring high stereoselectivity.[3][4]

Synthesis of (-)-Pericosine A from (-)-Shikimic Acid

The synthesis of (-)-Pericosine A is achieved through a multi-step sequence starting from the chiral pool material, (-)-shikimic acid. The key steps involve the formation of an epoxide intermediate followed by a regioselective chlorination.

Experimental Workflow: Synthesis of (-)-Pericosine A

cluster_0 Synthesis of (-)-Pericosine A (-)-Shikimic Acid (-)-Shikimic Acid Intermediate A Intermediate A (-)-Shikimic Acid->Intermediate A Several Steps Epoxide Intermediate Epoxide Intermediate Intermediate A->Epoxide Intermediate Epoxidation Protected (-)-Pericosine A Protected (-)-Pericosine A Epoxide Intermediate->Protected (-)-Pericosine A Chlorination (-)-Pericosine A (-)-Pericosine A Protected (-)-Pericosine A->(-)-Pericosine A Deprotection

Caption: Synthetic workflow for (-)-Pericosine A.

Experimental Protocol: Synthesis of (-)-Pericosine A

Step 1: Synthesis of Key Intermediates from (-)-Shikimic Acid

The initial steps involve the conversion of (-)-shikimic acid to a protected diene intermediate. These procedures are based on established literature methods.

Step 2: Epoxidation of the Diene Intermediate

A solution of the diene intermediate in a suitable solvent (e.g., dichloromethane) is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (e.g., 0 °C to room temperature) to yield the corresponding epoxide.

Step 3: Regioselective Chlorination

The epoxide intermediate is then subjected to a regioselective chlorination. A key reaction involves the addition of excess thionyl chloride (SOCl₂) to the enol form of a protected intermediate in dry dichloromethane to afford the chlorinated product.[5]

Step 4: Deprotection to Yield (-)-Pericosine A

The protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid in methanol) to yield the final product, (-)-Pericosine A. Purification is typically achieved by silica gel column chromatography.

Quantitative Data: Synthesis of (-)-Pericosine A
StepProductStarting MaterialReagentsYield (%)Reference
Silyl Ether ProtectionSilyl Ether IntermediateDiol IntermediateTBSCl, Imidazole53[5]
DeacetylationEnol IntermediateAcetylated IntermediateK₂CO₃74[5]
ChlorinationChlorinated IntermediateEnol IntermediateSOCl₂42[5]

Synthesis of (+)-Pericosine A from (-)-Quinic Acid

The synthesis of the natural enantiomer, (+)-Pericosine A, commences from (-)-quinic acid, another readily available chiral starting material. The synthetic strategy mirrors that of the (-)-enantiomer, involving the formation of a key epoxide intermediate.

Experimental Workflow: Synthesis of (+)-Pericosine A

cluster_1 Synthesis of (+)-Pericosine A (-)-Quinic Acid (-)-Quinic Acid Intermediate B Intermediate B (-)-Quinic Acid->Intermediate B Several Steps Epoxide Intermediate (+) Epoxide Intermediate (+) Intermediate B->Epoxide Intermediate (+) Epoxidation Protected (+)-Pericosine A Protected (+)-Pericosine A Epoxide Intermediate (+)->Protected (+)-Pericosine A Chlorination (+)-Pericosine A (+)-Pericosine A Protected (+)-Pericosine A->(+)-Pericosine A Deprotection

Caption: Synthetic workflow for (+)-Pericosine A.

Experimental Protocol: Synthesis of (+)-Pericosine A

Step 1: Preparation of Key Intermediates from (-)-Quinic Acid

(-)-Quinic acid is converted through a series of reactions, including lactonization and eliminations, to afford a key enone intermediate.

Step 2: Stereoselective Reduction and Epoxidation

The enone is stereoselectively reduced and subsequently epoxidized to generate the crucial epoxide intermediate.

Step 3: Chlorination

Similar to the synthesis of the (-)-enantiomer, the epoxide is opened with a chloride source to introduce the chlorine atom at the desired position.

Step 4: Final Deprotection

The final step involves the removal of all protecting groups to furnish (+)-Pericosine A. The product is then purified using chromatographic techniques.

Quantitative Data: Synthesis of (+)-Pericosine A

Detailed step-by-step yield data for the synthesis of (+)-Pericosine A is less explicitly documented in a single source. The overall synthesis is reported to be stereoselective. For the synthesis of a closely related bromo-analog from the corresponding epoxide derived from (-)-quinic acid, a high yield was achieved in the bromination step.

StepProductStarting MaterialReagentsYield (%)Reference
Bromination (analog)Brominated IntermediateEpoxide IntermediateBH₂Br·SMe₂94[3]
Deprotection (analog)(-)-6-Bromothis compoundProtected IntermediateDowex® 50WX8-H87[3]

Characterization Data for this compound Enantiomers

The synthesized enantiomers of this compound are characterized by their spectroscopic data and specific rotation.

EnantiomerMolecular FormulaMolecular WeightSpecific Rotation [α]DKey NMR Signals
(+)-Pericosine AC₈H₁₁ClO₅222.62 g/mol PositiveConsistent with reported values
(-)-Pericosine AC₈H₁₁ClO₅222.62 g/mol NegativeConsistent with reported values

Note on Enantiomeric Excess (e.e.%): The stereoselective nature of the described syntheses ensures a high enantiomeric excess of the final products. The determination of e.e.% is typically performed by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the stereoselective synthesis of both (+)- and (-)-Pericosine A. By utilizing readily available chiral starting materials and established synthetic transformations, researchers can access these biologically important molecules for further investigation into their therapeutic potential. The provided workflows and quantitative data serve as a valuable resource for chemists and pharmacologists in the field of natural product synthesis and drug discovery.

References

Application Notes and Protocols for Pericosine A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent cytotoxic carbasugar metabolite, has been isolated from the marine-derived fungus Periconia byssoides.[1][2] This compound has demonstrated significant antitumor activity, warranting further investigation for its therapeutic potential. This compound exhibits its anticancer effects through the inhibition of key cellular targets, including the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] These application notes provide a detailed protocol for the extraction and purification of this compound from fungal cultures, along with a summary of its biological activity and visualizations of its proposed mechanisms of action.

Biological Activity of this compound

This compound has shown pronounced cytotoxic activity against various cancer cell lines.[1] Its efficacy is attributed to its ability to interfere with critical cellular processes. Mechanistic studies have identified two primary molecular targets:

  • EGFR Tyrosine Kinase: this compound acts as an inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

  • Topoisomerase II: This essential enzyme is responsible for managing DNA topology during replication and transcription. This compound inhibits Topoisomerase II, leading to DNA damage and ultimately triggering cell death.[1][2]

The dual inhibitory action of this compound on these two important cancer-related targets makes it a promising candidate for further drug development.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 / ED50 (µg/mL)Reference
P388Murine Lymphocytic Leukemia0.1[1]
HBC-5Human Breast Cancer-[1]
SNB-75Human Glioblastoma-[1]
L1210Murine Lymphocytic Leukemia-[3]
HL-60Human Promyelocytic Leukemia-[3]

Experimental Protocols

Cultivation of Periconia byssoides

This protocol describes the cultivation of Periconia byssoides for the production of this compound.

Materials:

  • Freeze-dried or slant culture of Periconia byssoides

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Procedure:

  • Activation of Culture: Aseptically transfer the Periconia byssoides culture to a PDA plate.

  • Incubation: Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Inoculation of Liquid Culture: From the PDA plate, inoculate a flask containing sterile PDB with a few small agar plugs of the fungal mycelium.

  • Fermentation: Incubate the liquid culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and nutrient distribution.

Extraction of this compound

This protocol outlines the extraction of crude this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Methanol

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by vacuum filtration.

  • Extraction from Mycelia:

    • Soak the mycelia in methanol and sonicate for 30 minutes.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process three times.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

  • Extraction from Culture Broth:

    • Partition the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the ethyl acetate layers.

    • Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude broth extract.

  • Combine Extracts: Combine the crude mycelial and broth extracts for further purification.

Purification of this compound

This protocol details the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel (neutral)

  • Glass column for chromatography

  • Solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • C18 column

  • Acetonitrile

  • Water

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column packed with neutral silica gel in dichloromethane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 0% to 10% MeOH in CH₂Cl₂).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

  • Further Purification by Column Chromatography (Optional):

    • If necessary, perform a second column chromatography step using a different solvent system, such as a gradient of ethyl acetate in hexane, to further purify the this compound-containing fractions.

  • Reverse-Phase HPLC:

    • Dissolve the partially purified sample in a suitable solvent (e.g., methanol).

    • Purify the sample using a reverse-phase HPLC system equipped with a C18 column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification start Periconia byssoides Culture pda Cultivation on PDA start->pda Activation pdb Fermentation in PDB pda->pdb Inoculation filtration Filtration pdb->filtration mycelia_ext Mycelia Extraction (MeOH) filtration->mycelia_ext Mycelia broth_ext Broth Extraction (EtOAc) filtration->broth_ext Broth evaporation Evaporation mycelia_ext->evaporation broth_ext->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel rp_hplc Reverse-Phase HPLC silica_gel->rp_hplc pure_pa Pure this compound rp_hplc->pure_pa

Caption: Workflow for this compound extraction and purification.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation transcription->proliferation pericosine_a This compound pericosine_a->egfr Inhibits

Caption: Inhibition of EGFR signaling pathway by this compound.

Topoisomerase_II_Inhibition cluster_process DNA Replication & Transcription dna DNA topo_ii Topoisomerase II dna->topo_ii Binds cleavage_complex Topoisomerase II- DNA Cleavage Complex topo_ii->cleavage_complex Forms dna_damage DNA Double-Strand Breaks cleavage_complex->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis pericosine_a This compound pericosine_a->cleavage_complex Stabilizes (Poison)

Caption: Mechanism of Topoisomerase II inhibition by this compound.

References

Application Note: Structural Elucidation of Pericosine A using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pericosine A is a cytotoxic carbasugar-type metabolite isolated from the marine-derived fungus Periconia byssoides.[1] It has demonstrated significant antitumor activity, in part through the inhibition of protein kinase EGFR and topoisomerase II, making it a compound of interest for cancer research and drug development.[1] This application note provides a detailed overview of the analytical techniques used for the structural characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Detailed protocols for sample preparation and data acquisition are provided, along with representative data and visualizations to guide researchers in the analysis of this and similar natural products.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of 1D and 2D NMR experiments along with high-resolution mass spectrometry to confirm its molecular formula and connectivity.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₈H₁₁ClO₅[2]
Molecular Weight222.62 g/mol [2]
Exact Mass (Calculated)222.02950 Da[2]
Ionization ModeESI (Positive/Negative)[3]
Observed Ion (e.g., [M+H]⁺)223.03678 DaIllustrative
Observed Ion (e.g., [M+Na]⁺)245.01872 DaIllustrative
NMR Spectroscopy Data

The structure of this compound was fully characterized using a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. These experiments allow for the assignment of all proton and carbon signals and establish the connectivity and relative stereochemistry of the molecule.[1][4]

Note: The following data is representative and compiled based on the known structure of this compound. Researchers should consult the primary literature for experimentally derived values.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Representative)

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityJ (Hz)
1130.0---
2138.06.90d3.0
372.04.20dd3.0, 4.5
474.03.90t4.5
576.04.10dd4.5, 6.0
665.04.50d6.0
7 (C=O)165.0---
8 (OCH₃)52.03.75s-

Experimental Protocols

The following are generalized protocols for the analysis of a purified sample of this compound.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample for NMR analysis and the key experiments for structural elucidation.

  • Sample Preparation:

    • Weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[5]

    • Tune and match the probe for the appropriate nucleus (¹H and ¹³C).

    • Shim the magnetic field to achieve good line shape and resolution using the solvent lock signal.

    • Set the sample temperature to a constant value, typically 298 K (25 °C), for all experiments.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling correlations, revealing which protons are adjacent to one another.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.[5]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing critical information for piecing together the carbon skeleton and placing functional groups.[5]

    • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the preparation and analysis of this compound using ESI-MS.

  • Sample Preparation:

    • Prepare a stock solution of purified this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

    • Perform a serial dilution to create a final working solution with a concentration of 1-10 µg/mL.[7] The optimal concentration should be determined empirically to avoid detector saturation.

    • The final solution should be free of particulates; filter if necessary. Transfer the solution to an appropriate autosampler vial.[7]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.[8]

    • The instrument should be coupled to an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing polar molecules like this compound without significant fragmentation.[9]

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution directly or via an HPLC system into the ESI source.

    • Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecule. In positive mode, look for pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. In negative mode, look for [M-H]⁻ or [M+Cl]⁻.

    • Set the mass range to scan for the expected mass of this compound (m/z ~223 in positive mode).

    • The resulting high-resolution mass measurement can be used to calculate the elemental formula, which should match C₈H₁₁ClO₅.

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The overall process from isolation to final characterization of this compound involves multiple stages, as depicted in the workflow below.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation fungus Fungus Culture (Periconia byssoides) extract Solvent Extraction (e.g., EtOAc) fungus->extract chrom Chromatography (Silica Gel, HPLC) extract->chrom pure Pure this compound chrom->pure ms HRMS Analysis (e.g., ESI-QTOF) pure->ms nmr NMR Analysis (1D & 2D Experiments) pure->nmr formula Elemental Formula (C₈H₁₁ClO₅) ms->formula structure 2D Structure & Connectivity nmr->structure elucidation Final Structure Elucidation formula->elucidation stereo 3D Stereochemistry structure->stereo stereo->elucidation

Workflow for this compound analysis.
Proposed Mechanism of Action

This compound exhibits antitumor properties by inhibiting key enzymes in cancer cell proliferation pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1]

G cluster_pathway Cancer Cell Signaling Pathways egf Growth Factor (e.g., EGF) egfr EGFR (Tyrosine Kinase) egf->egfr Binds ras_raf Ras/Raf/MAPK Pathway egfr->ras_raf Activates prolif Cell Proliferation & Survival ras_raf->prolif dna DNA Supercoiling topo Topoisomerase II dna->topo Resolves replication DNA Replication & Segregation topo->replication pericosine This compound pericosine->egfr pericosine->topo

Inhibition of EGFR and Topoisomerase II pathways.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides.[1] It has demonstrated significant antitumor activity in both in vitro and in vivo models, positioning it as a promising candidate for further investigation as a novel anticancer agent.[1] Mechanistic studies have revealed that this compound exerts its cytotoxic effects through the dual inhibition of two critical cellular targets: Topoisomerase II and the Epidermal Growth Factor Receptor (EGFR).[1][2] This multi-targeted approach suggests a potential for broad-spectrum efficacy and a lower likelihood of resistance development.

These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including detailed protocols for assessing its activity against various cancer cell lines and a summary of its known cytotoxic concentrations. Furthermore, we present a putative signaling pathway diagram to illustrate the molecular mechanisms underlying its anticancer effects.

Quantitative Data Summary

This compound has exhibited potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the available data on its effective concentrations (ED50/IC50) from published studies. It is important to note that these values can vary depending on the assay method, cell line, and experimental conditions.

Cell LineCancer TypeED50/IC50 (µg/mL)Reference
Murine P388Lymphocytic Leukemia0.1[1]
HBC-5Breast CancerPotent and Selective[2]
SNB-75GlioblastomaPotent and Selective[2]

ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) are measures of the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for determining the in vitro cytotoxicity of this compound. The most common and well-established methods include the MTT assay and the Neutral Red Uptake assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity and, by extension, cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., P388, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Neutral Red solution (50 µg/mL in sterile water)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining:

    • After the treatment period, remove the medium and wash the cells with PBS.

    • Add 100 µL of pre-warmed medium containing Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Dye Extraction:

    • Remove the staining solution and wash the cells with PBS.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 3. Cell Seeding in 96-well Plate CellCulture->Seeding PericosineA_Prep 2. This compound Stock Solution Preparation Treatment 4. Treatment with this compound (Serial Dilutions) PericosineA_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT, Neutral Red) Incubation->ViabilityAssay DataAcquisition 7. Data Acquisition (Absorbance Reading) ViabilityAssay->DataAcquisition IC50 8. IC50 Value Determination DataAcquisition->IC50

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

pericosineA_pathway cluster_targets Cellular Targets cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome PericosineA This compound EGFR EGFR PericosineA->EGFR Inhibition TopoII Topoisomerase II PericosineA->TopoII Inhibition PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation DNA_Damage DNA Damage TopoII->DNA_Damage Induction Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition RAS_MAPK->Apoptosis Inhibition ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk2_cAbl Chk2/c-Abl Activation ATM_ATR->Chk2_cAbl p53 p53 Activation Chk2_cAbl->p53 p53->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via dual inhibition of EGFR and Topoisomerase II.

References

Application Note: Formulation of Pericosine A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pericosine A is a fungal metabolite, originally isolated from the sea hare-derived fungus Periconia byssoides, that has demonstrated significant anticancer activity.[1][2][3] Its therapeutic potential is linked to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and human topoisomerase II.[2][3][4] Like many natural products, the transition of this compound from a promising hit to a preclinical candidate is hampered by formulation challenges, primarily related to its physicochemical properties. This document provides detailed protocols for developing stable and effective formulations of this compound suitable for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TOX) studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the first step in developing a suitable formulation.[5] Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁ClO₅[1][6]
Molecular Weight 222.6 g/mol [1][6]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol.[1][7]
Aqueous Solubility Poor (inferred from common natural product characteristics)[8][9]
Storage -20°C[1]
Stability Stable for ≥ 4 years at -20°C[1]
Formulation Development Workflow

A structured approach is essential for developing preclinical formulations, especially when dealing with limited quantities of the active pharmaceutical ingredient (API).[5][10] The workflow ensures that the selected formulation is appropriate for the intended study type (e.g., PK, efficacy).[11]

G A Physicochemical Characterization C Formulation Strategy Selection A->C B Define Study Requirements (Route, Dose) B->C D Vehicle/Excipient Screening & Selection C->D Solubility, Route E Formulation Preparation D->E F In Vitro Characterization E->F Particle Size, pH, Appearance G Stability Assessment F->G Proceed if specs met H Scale-up & Dose for In Vivo Studies G->H Proceed if stable

Caption: General workflow for preclinical formulation development.

Proposed Signaling Pathway Inhibition

This compound has been shown to inhibit EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.[1][2][4] Understanding this mechanism is crucial for designing relevant pharmacodynamic studies.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Ligand (e.g., EGF) Ligand->EGFR RAS RAS/MAPK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K PA This compound PA->Dimer Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (for Intravenous Administration)

For initial PK and efficacy studies, a simple co-solvent system is often preferred for intravenous administration to ensure complete drug solubilization.[5][11]

Objective: To prepare a clear, sterile solution of this compound for IV injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), low-water content

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile

  • Sterile vials, syringes, and 0.22 µm syringe filters

Methodology:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to the vial to dissolve the compound completely. Use the minimum amount necessary (e.g., 5-10% of the final volume). Vortex or sonicate briefly if needed.[7]

  • Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.

  • Slowly add sterile saline to the organic mixture while vortexing to reach the final desired volume and concentration. The slow addition is critical to prevent precipitation.

  • Visually inspect the final formulation for any precipitation or cloudiness. It should be a clear solution.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container for dosing.

  • This formulation should be prepared fresh before each use unless stability data supports storage.

Example Formulations:

Vehicle ComponentFormulation A (1:4:5)Formulation B (1:9)
DMSO10%10%
PEG 40040%-
Solutol HS 15--
Saline (0.9% NaCl)50%90%
Target Conc. 1-5 mg/mL1-2 mg/mL
Notes Good for moderately soluble compounds.Simpler vehicle; risk of precipitation.
Protocol 2: Preparation of a Suspension Formulation (for Oral Administration)

For oral dosing, a suspension is a common and practical formulation approach for poorly water-soluble compounds.[5]

Objective: To prepare a uniform, re-suspendable oral formulation of this compound.

Materials:

  • This compound

  • Wetting agent (e.g., 0.5% Tween® 80 in water)

  • Suspending vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Purified water

  • Mortar and pestle or homogenizer

Methodology:

  • If necessary, reduce the particle size of this compound by micronization to improve dissolution.[8][12][13]

  • In a mortar, add a small volume of the wetting agent (0.5% Tween® 80) to the weighed this compound powder.

  • Levigate to form a smooth, uniform paste. This ensures that the hydrophobic powder is adequately wetted and prevents clumping.

  • Gradually add the suspending vehicle (0.5% CMC) to the paste while mixing continuously.

  • Transfer the mixture to a calibrated container and add the suspending vehicle to the final volume.

  • Homogenize the suspension for 2-5 minutes to ensure uniform particle distribution.

  • Store in a tightly sealed container, protected from light. Shake well before each use.

Protocol 3: Short-Term Formulation Stability Assessment

Establishing the stability of a preclinical formulation is a regulatory requirement and ensures that the test animals receive the intended dose.[14][15][16]

Objective: To assess the chemical stability and physical integrity of the this compound formulation under intended storage and use conditions.

G A Prepare Formulation Batch B Time Zero (T0) Analysis (Potency, pH, Appearance) A->B C Aliquot & Store Samples B->C D Condition 1: Refrigerated (2-8°C) C->D E Condition 2: Ambient Temp (25°C) C->E F Pull Samples at Timepoints (e.g., 4h, 24h, 7d) D->F E->F G Analyze Samples (Potency, Appearance) F->G H Compare Results to T0 (Acceptance: 90-110% of T0) G->H

References

Troubleshooting & Optimization

Improving Pericosine A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Pericosine A solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a marine-derived carbasugar metabolite with promising anticancer properties.[1][2] Like many natural products, achieving a sufficient and stable concentration in aqueous-based cell culture media can be challenging, potentially impacting the accuracy and reproducibility of experimental results.

Q2: What are the known solvents for this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane, Ethanol, and Methanol.[3][4]

Q3: What are the physicochemical properties of this compound?

Understanding the physicochemical properties of this compound can help in developing an appropriate solubilization strategy.

PropertyValueSource
Molecular Weight 222.62 g/mol PubChem
XLogP3 -1.2PubChem
Molecular Formula C₈H₁₁ClO₅PubChem

The negative XLogP value suggests that this compound is more hydrophilic than initially presumed for a complex natural product. This indicates that while it is soluble in organic solvents, strategies to maintain its solubility in aqueous buffers are crucial.

Q4: What is the recommended starting solvent for preparing a stock solution of this compound?

Based on available data, high-purity, anhydrous DMSO is the recommended starting solvent for preparing a concentrated stock solution of this compound.[3][4]

Q5: How can I determine the solubility of this compound in my specific experimental buffer?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration of this compound: Perform a serial dilution to find the highest concentration that remains in solution. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to assess its effect. 3. Use a different solubilization strategy: Consider using solubility enhancers such as cyclodextrins or formulating this compound in a lipid-based system.
Inconsistent results between experiments. This could be due to the precipitation of this compound over time or at different temperatures. It could also be related to the degradation of the compound in an aqueous solution.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before each experiment. 2. Ensure complete dissolution: Before adding to your assay, visually inspect the diluted solution for any signs of precipitation. Gentle warming (to no more than 37°C) or brief sonication may help in redissolving any precipitate. 3. Control for temperature: Maintain a consistent temperature throughout your experiment, as temperature fluctuations can affect solubility.
Low or no biological activity observed. The actual concentration of soluble this compound in the assay medium may be much lower than the nominal concentration due to poor solubility.1. Confirm solubility: Perform a solubility test in your specific assay medium to ensure that the desired concentration is achievable. 2. Increase solubility: Employ one of the solubility enhancement techniques described in the "Experimental Protocols" section. 3. Check compound integrity: Ensure that the this compound stock solution has been stored properly and has not degraded.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic (Turbidimetric) Solubility Assay

This protocol allows for the estimation of the solubility of this compound in your specific aqueous buffer.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Your specific aqueous buffer or cell culture medium

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at a wavelength between 500-700 nm

  • Procedure:

    • Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

    • In the 96-well plate, add a small, fixed volume of each concentration of the this compound DMSO solution to a much larger volume of your aqueous buffer (e.g., add 2 µL of the DMSO solution to 198 µL of buffer). This will create a range of this compound concentrations in a constant, low percentage of DMSO.

    • Include a blank control containing only the aqueous buffer and the same percentage of DMSO.

    • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours), protected from light.

    • After incubation, measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The concentration at which a significant increase in absorbance is observed compared to the blank is an estimation of the kinetic solubility limit of this compound in that buffer.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action

This compound has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, both of which are crucial in cancer cell proliferation and survival.[1]

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Pericosine_A Pericosine_A Pericosine_A->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Topoisomerase_II_Mechanism Topoisomerase II Mechanism and this compound Inhibition Pericosine_A Pericosine_A Topoisomerase_II Topoisomerase_II Pericosine_A->Topoisomerase_II Inhibits Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Forms DNA_Catenanes Catenated DNA DNA_Catenanes->Topoisomerase_II Binds Decatenated_DNA Decatenated DNA Cleavage_Complex->Decatenated_DNA Results in

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow for Improving this compound Solubility

The following workflow provides a logical approach to troubleshooting and improving the solubility of this compound for your in vitro experiments.

Solubility_Workflow Workflow for Improving this compound Solubility Start Start Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Kinetic_Solubility_Assay Perform Kinetic Solubility Assay in Target Buffer Prepare_Stock->Kinetic_Solubility_Assay Solubility_Check Is Solubility Sufficient? Kinetic_Solubility_Assay->Solubility_Check Proceed_Experiment Proceed with In Vitro Experiment Solubility_Check->Proceed_Experiment Yes Troubleshoot Troubleshoot Solubility Solubility_Check->Troubleshoot No Option_1 Lower Final Concentration Troubleshoot->Option_1 Option_2 Increase Co-solvent (e.g., DMSO) (Check Cell Tolerance) Troubleshoot->Option_2 Option_3 Use Solubility Enhancers (e.g., Cyclodextrins) Troubleshoot->Option_3 Option_1->Kinetic_Solubility_Assay Option_2->Kinetic_Solubility_Assay Option_3->Kinetic_Solubility_Assay

Caption: A systematic workflow for addressing this compound solubility issues.

References

Stability of Pericosine A in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pericosine A in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving and storing this compound?

This compound is soluble in several common organic solvents. For short-term storage, it is advisable to use anhydrous solvents and store solutions at low temperatures, protected from light.

Table 1: Solvent Recommendations for this compound

SolventSolubilityRecommended Storage Conditions
Dimethyl Sulfoxide (DMSO)Soluble-20°C, desiccated, protected from light. Use fresh, anhydrous DMSO to minimize water content.
EthanolSoluble-20°C, protected from light.
MethanolSoluble-20°C, protected from light.
DichloromethaneSoluble-20°C, desiccated, protected from light.

Note: While this compound is soluble in these solvents, long-term stability data is not extensively published. It is recommended to prepare fresh solutions for optimal experimental results.

2. How does pH affect the stability of this compound?

As an ester-containing molecule, this compound is susceptible to hydrolysis, particularly under alkaline and to a lesser extent, acidic conditions.

Table 2: Expected Stability of this compound at Different pH Values

pH RangeConditionExpected StabilityProbable Degradation Pathway
< 4AcidicPotentially unstable over time.Acid-catalyzed hydrolysis of the methyl ester.
4 - 6Weakly AcidicModerately stable.Slow hydrolysis of the methyl ester.
6 - 7.5NeutralMost stable range.Minimal hydrolysis.
> 7.5AlkalineUnstable.Base-catalyzed hydrolysis (saponification) of the methyl ester.

3. What are the likely degradation products of this compound?

Specific degradation products from forced degradation studies have not been widely reported. However, based on its chemical structure, the following are potential degradation pathways:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Reaction with Nucleophiles: As an electrophilic compound, this compound readily reacts with thiols to form stable thioethers[1]. It is likely to be reactive towards other nucleophiles as well.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the cause?

A1: This could be due to several factors:

  • Reaction with media components: Cell culture media often contain amino acids with nucleophilic side chains (e.g., cysteine) that can react with the electrophilic this compound.

  • pH of the medium: If the medium has a pH above 7.5, base-catalyzed hydrolysis of the ester group may occur, leading to inactivation.

  • Solution age: this compound solutions, especially in protic or aqueous-containing solvents like DMSO, may not be stable for extended periods. It is recommended to use freshly prepared solutions.

Q2: My purified this compound shows multiple spots on a TLC plate after storage. Why is this happening?

A2: The appearance of multiple spots suggests degradation.

  • Storage conditions: Ensure the compound is stored as a solid at -20°C or below, under a dry, inert atmosphere, and protected from light.

  • Solvent for storage: If stored in solution, the solvent may not be completely anhydrous, leading to hydrolysis. Some solvents can also degrade over time to form reactive species.

Q3: I am trying to quantify this compound by HPLC-UV, but I am seeing inconsistent peak areas. What should I check?

A3: Inconsistent peak areas can be a sign of instability during the analytical run.

  • Mobile phase pH: If the mobile phase is alkaline, this compound may be degrading on the column. A slightly acidic mobile phase is generally recommended for the stability of similar compounds.

  • Sample solvent: The stability of this compound in your sample solvent may be poor. Ensure the sample is analyzed promptly after preparation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Analyze the solution at various time points.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare them to a control sample stored at -20°C.

Protocol 2: General HPLC-UV Method for Quantification of this compound

This is a suggested starting method for the quantification of this compound. Method development and validation are required for specific applications.

Table 3: Suggested HPLC-UV Method Parameters for this compound Analysis

ParameterSuggested Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on the conjugated system)
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)

Visualizations

EGFR Signaling Pathway Inhibition by this compound

This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pericosine_A This compound Pericosine_A->EGFR Inhibits Tyrosine Kinase Activity

Caption: Simplified EGFR signaling pathway and inhibition by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a stability study of this compound.

Stability_Workflow cluster_stress Stress Conditions Acid Acid HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Heat Heat Heat->HPLC_Analysis Light Light Light->HPLC_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Control Control Sample (-20°C) Stock_Solution->Control Control->HPLC_Analysis Data_Analysis Data Analysis (Degradation %, Mass Balance) HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Large-Scale Synthesis of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pericosine A.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the total synthesis of this compound?

A1: The most common starting materials for the enantioselective synthesis of this compound are (-)-shikimic acid and (-)-quinic acid.[1][2][3][4] These natural products provide a chiral pool from which the desired stereochemistry of this compound can be established.

Q2: What is the absolute configuration of the naturally occurring this compound?

A2: The absolute configuration of natural this compound has been determined to be methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[5][6] This was established through total synthesis.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. Several reagents used in the synthesis of this compound require careful handling. For example, osmium tetroxide (OsO₄) is highly toxic and volatile and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Similarly, reagents like thionyl chloride (SOCl₂) and strong acids such as trifluoroacetic acid (TFA) are corrosive and should be handled with care.

Q4: What are the typical overall yields for the total synthesis of this compound?

A4: The overall yields for the total synthesis of this compound can be low, which is a significant challenge for large-scale production.[6] For instance, one of the first total syntheses reported a low overall yield, prompting efforts to design more efficient routes.[6] Specific step-by-step yields vary depending on the synthetic strategy.

Q5: How is the final product purified?

A5: The final purification of this compound is typically achieved using column chromatography on neutral silica gel.[1] The use of neutral silica gel is important as some intermediates and the final product can be sensitive to acidic conditions.[1]

Troubleshooting Guides

Problem 1: Low yield in the chlorination step.

Q: We are experiencing low yields during the introduction of the chlorine atom using thionyl chloride (SOCl₂). What could be the cause and how can we improve it?

A: This is a known challenge in the synthesis of this compound. The yield of this reaction can be highly dependent on the reaction conditions.

Possible Causes and Solutions:

  • Stoichiometry of SOCl₂: Using a stoichiometric amount of SOCl₂ has been reported to give low yields (around 10%).[6]

  • Recommended Solution: Increasing the excess of SOCl₂ can significantly improve the yield to around 42%.[6] It is crucial to perform this reaction in a dry solvent like CH₂Cl₂.

Experimental Protocol: To a solution of the diol precursor in dry CH₂Cl₂, add an excess of SOCl₂ at 0 °C. The reaction mixture is then typically stirred at room temperature until the starting material is consumed (monitored by TLC).

ParameterRecommended Condition
Reagent Thionyl Chloride (SOCl₂)
Solvent Dry Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Stoichiometry Excess SOCl₂
Problem 2: Instability of epoxide intermediates.

Q: Our epoxide intermediate decomposes upon storage and purification. How can we handle this unstable intermediate?

A: The instability of epoxide intermediates, such as pericoxide, is a documented issue.[1] These intermediates can be sensitive to both acidic and basic conditions, as well as prolonged storage.

Possible Causes and Solutions:

  • Acidic Conditions: Purification using conventional acidic silica gel chromatography can lead to decomposition.

  • Recommended Solution: Use neutral silica gel for column chromatography to purify the epoxide.[1]

  • Storage: The purified epoxide should be used immediately in the next step. If storage is unavoidable, it should be kept at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen). Some intermediates have been noted to decompose even at room temperature in methanol over a couple of days.[1]

Problem 3: Poor stereoselectivity in epoxidation or dihydroxylation steps.

Q: We are observing the formation of diastereomers during the epoxidation/dihydroxylation of our cyclohexene intermediate. How can we improve the stereoselectivity?

A: Achieving high stereoselectivity is crucial for the synthesis of this compound. The choice of reagents and reaction conditions plays a critical role.

Possible Causes and Solutions:

  • Reagent Choice: The choice of oxidizing agent can influence the facial selectivity of the attack on the double bond.

  • Recommended Solution for Dihydroxylation: For dihydroxylation, using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) has been shown to proceed with excellent stereoselectivity.[7]

  • Recommended Solution for Epoxidation: For epoxidation, the regioselectivity can be challenging. For instance, the use of m-CPBA can lead to a mixture of regioisomers.[8] The development of more regioselective methods, such as using TFDO for anti-epoxidation or NBS in CH₃CN/H₂O for bromohydrin formation followed by intramolecular cyclization, has been explored to overcome this.[8]

Table of Reagents and Expected Selectivity:

ReactionReagent SystemSelectivity
Dihydroxylation OsO₄, NMOExcellent stereoselectivity
Epoxidation m-CPBACan result in a mixture of regioisomers
Anti-epoxidation TFDOHigh regioselectivity
Problem 4: Difficult deprotection of hydroxyl groups.

Q: The final deprotection of the cyclohexylidene or other protecting groups is proving to be difficult or leads to side products. What are the optimal conditions?

A: The deprotection of hydroxyl groups is a delicate step, and finding the optimal conditions is key to obtaining a good yield of the final product.

Possible Causes and Solutions:

  • Harsh Acidic Conditions: Strong acidic conditions can lead to degradation of the product.

  • Recommended Solution: Treatment with trifluoroacetic acid (TFA) in methanol at 0 °C to room temperature is a commonly used method for the deprotection of acetonide and other acid-labile protecting groups to yield this compound and its analogs.[1][8] Another option that has been investigated is the use of Dowex® 50WX8 hydrogen form, although its effectiveness can be substrate-dependent.[1]

Experimental Protocol for TFA Deprotection: To a solution of the protected this compound derivative in methanol (MeOH) at 0 °C, add trifluoroacetic acid (TFA). The reaction mixture is stirred for a few hours at room temperature and then concentrated under reduced pressure. The crude product is then purified by column chromatography on neutral silica gel.[1]

Visualizations

Synthetic Pathway of this compound from (-)-Shikimic Acid

This compound Synthesis Simplified Synthetic Pathway of this compound Shikimic_Acid (-)-Shikimic Acid Intermediate_1 Cyclohexene Diol Shikimic_Acid->Intermediate_1 Several Steps Intermediate_2 Protected Diol Intermediate_1->Intermediate_2 Protection Intermediate_3 Epoxide Intermediate_2->Intermediate_3 Epoxidation Intermediate_4 Chlorohydrin Intermediate_3->Intermediate_4 Ring Opening (HCl) Pericosine_A This compound Intermediate_4->Pericosine_A Deprotection

Caption: Simplified overview of the synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Workflow for Low Reaction Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reagents Verify Reagent Activity/Concentration Start->Check_Reagents Check_Conditions Review Reaction Conditions (T, time) Start->Check_Conditions Side_Reactions Analyze Crude Mixture for Side Products (NMR, MS) Start->Side_Reactions Solution Problem Resolved Check_Purity->Solution Check_Reagents->Solution Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Optimize_Stoichiometry->Solution Purification_Loss Investigate Purification Step for Product Loss Purification_Loss->Solution Side_Reactions->Purification_Loss

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Key Ring-Opening of Epoxide

Epoxide Ring Opening Mechanism of Epoxide Ring Opening cluster_reactants Reactants cluster_products Product Epoxide Epoxide Intermediate Chlorohydrin Chlorohydrin Product Epoxide->Chlorohydrin Protonation of Epoxide Oxygen Nucleophilic Attack by Chloride Ion HCl H-Cl

Caption: The acid-catalyzed ring-opening of the epoxide by HCl.

References

Technical Support Center: Purification of Unstable Intermediates in Pericosine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of unstable intermediates during the total synthesis of Pericosine A.

Frequently Asked Questions (FAQs)

Q1: What are the key unstable intermediates encountered in the synthesis of this compound and its analogues?

A1: Based on reported synthetic routes, several intermediates in this compound synthesis are prone to degradation. A key example is the β,γ-unsaturated enone intermediate, which is susceptible to isomerization and other side reactions.[1][2] Another potentially unstable species is the epoxide intermediate used for introducing halogen atoms, which can be sensitive to acidic conditions.

Q2: What are the general signs of intermediate degradation during purification?

A2: Degradation can manifest as the appearance of multiple new spots on Thin Layer Chromatography (TLC), unexpected color changes in the solution, or a significant decrease in the yield of the desired product. Spectroscopic analysis (e.g., 1H NMR) of the crude or purified product may also show the presence of unexpected peaks corresponding to decomposition products.

Q3: Are there any general precautions to take when handling and purifying unstable intermediates?

A3: Yes. It is crucial to work at low temperatures whenever possible, use purified and degassed solvents, and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is also advisable to minimize the time the intermediate spends in solution and on the silica gel during chromatography.

Troubleshooting Guides

Problem 1: Low yield after chromatographic purification of the β,γ-unsaturated enone intermediate.
  • Possible Cause 1: Isomerization on Silica Gel. The acidic nature of standard silica gel can catalyze the isomerization of the β,γ-unsaturated enone to a more stable α,β-unsaturated enone or promote other decomposition pathways.

  • Troubleshooting Tip 1: Use Neutralized Silica Gel. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system (e.g., 1-2% triethylamine in hexane/ethyl acetate). This will help to minimize acid-catalyzed degradation.

  • Troubleshooting Tip 2: Rapid Purification. Perform the chromatography as quickly as possible. Use a larger diameter column to allow for a faster flow rate without sacrificing separation.

  • Troubleshooting Tip 3: Alternative Purification Methods. Consider alternative purification techniques that do not involve silica gel, such as preparative thin-layer chromatography (prep-TLC) on a different stationary phase or crystallization if the compound is a solid.

Problem 2: Decomposition of epoxide intermediate during hydrohalogenation.
  • Possible Cause 1: Harsh Acidic Conditions. Strong aqueous acids like HBr or HI can lead to undesired side reactions and decomposition of the sensitive epoxide ring and other functional groups in the molecule.

  • Troubleshooting Tip 1: Milder Reagents. Explore the use of milder halogenating agents. For instance, the use of AlI3 has been reported for the iodination of a similar epoxide intermediate.[3]

  • Troubleshooting Tip 2: Careful Control of Reaction Conditions. Add the reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. Carefully monitor the reaction progress by TLC to avoid prolonged exposure to the acidic conditions.

Experimental Protocols

Protocol 1: Purification of a β,γ-Unsaturated Enone Intermediate

This protocol is adapted from general procedures for handling sensitive enones.

  • Preparation of Neutralized Silica Gel:

    • Prepare the desired eluent system (e.g., Hexane:Ethyl Acetate = 5:1).

    • Add triethylamine to the eluent to a final concentration of 1% (v/v).

    • Prepare the silica gel slurry using this neutralized eluent.

    • Pack the column with the slurry.

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the neutralized eluent.

    • Load the sample onto the column.

    • Elute the column with the neutralized eluent, applying positive pressure (flash chromatography) to speed up the process.

    • Collect fractions and monitor by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature (e.g., below 30 °C).

    • Immediately place the purified product under a high vacuum to remove residual solvent and triethylamine.

    • Store the purified product under an inert atmosphere at a low temperature (-20 °C or below).

Protocol 2: Halogenation of an Epoxide Intermediate with AlI3

This protocol is based on a reported procedure for the synthesis of a 6-iodo-substituted this compound analogue.[3]

  • Reaction Setup:

    • Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve the epoxide intermediate in dry dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • To the cooled solution, add aluminum iodide (AlI3) portion-wise with stirring.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with CH2Cl2 (3 times).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Hexane:EtOAc).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Halogenated this compound Analogues [3]

HalogenReagentSolventTemperature (°C)Time (h)Yield (%)
F(HF)n/pyridineCH2Cl200.25N/A
BrBBr3Et2O-78N/A14
IAlI3CH2Cl20260

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow: Low Yield of β,γ-Unsaturated Enone start Low Yield Observed cause1 Possible Cause: Isomerization on Silica Gel start->cause1 solution1 Solution: Use Neutralized Silica Gel cause1->solution1 solution2 Solution: Rapid Purification cause1->solution2 solution3 Solution: Alternative Purification Method cause1->solution3

Caption: Troubleshooting logic for low yield purification.

purification_protocol cluster_protocol Purification Protocol for Unstable Intermediates prep Prepare Neutralized Silica Gel load Dissolve Crude Product & Load on Column prep->load elute Elute with Neutralized Eluent (Flash) load->elute collect Collect & Monitor Fractions (TLC) elute->collect concentrate Concentrate Pure Fractions (Low Temperature) collect->concentrate store Store Under Inert Atmosphere at -20°C concentrate->store

Caption: General workflow for purifying unstable intermediates.

References

Overcoming poor stereoselectivity in Pericosine A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor stereoselectivity during the synthesis of Pericosine A.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dihydroxylation step results in a low diastereomeric ratio. How can I improve the stereoselectivity?

Poor stereoselectivity in dihydroxylation is a known challenge in the synthesis of this compound and its analogues. For instance, the synthesis of Pericosine B using stoichiometric osmium tetroxide directed by a hydrogen bond resulted in a 2.2:1 mixture of syn,syn- and syn,anti-triols[1][2].

Troubleshooting Strategies:

  • Reagent Selection: The choice of oxidizing agent and catalyst is critical. While osmium tetroxide is commonly used, its stereoselectivity can be substrate-dependent and sometimes modest[2][3].

  • Substrate Control: The existing stereocenters and protecting groups on your cyclohexene intermediate can influence the facial selectivity of the dihydroxylation. Consider modifying protecting groups near the alkene to enhance steric hindrance on one face, thereby directing the reagent to the opposite face.

  • Alternative Methods: Explore alternative dihydroxylation protocols. Asymmetric dihydroxylation (AD) using Sharpless ligands can offer high enantioselectivity, although its effectiveness for diastereoselectivity will depend on the specific substrate.

Q2: The stereochemical outcome of my ketone reduction is unsatisfactory. Which reducing agents provide better control?

The reduction of a β,γ-unsaturated enone intermediate is a critical step where stereoselectivity is paramount. The choice of reducing agent can dramatically influence the configuration of the resulting alcohol.

Troubleshooting Strategies:

  • Reagent-Dependent Selectivity: Different reducing agents can provide opposite stereoselectivity.

    • For the desired this compound stereochemistry: The use of tetrabutylammonium triacetoxyborohydride has been shown to reduce an enone intermediate to the desired alcohol as a single product[1][2].

    • For the opposite stereochemistry: Standard reduction with sodium borohydride (NaBH₄) on the same intermediate has been reported to yield the opposite diastereomer, also as a single product[1].

  • Chelation Control: For substrates with nearby hydroxyl or other coordinating groups, using reducing agents with chelating metals (e.g., zinc borohydride) can lock the conformation and lead to predictable, high stereoselectivity.

Table 1: Comparison of Reducing Agents on Enone Intermediate

ReagentDiastereomeric Ratio (desired:undesired)OutcomeReference
Tetrabutylammonium triacetoxyborohydrideSingle productProduces the alcohol with the correct configuration for this compound.[1][2]
Sodium Borohydride (NaBH₄)Single productProduces the epimeric alcohol with the opposite configuration.[1]

Q3: I am struggling to control the stereochemistry during the introduction of the chlorine atom. What is the recommended method?

Introducing the C6-chloro substituent with the correct stereochemistry is a pivotal step that often defines the success of a this compound synthesis.

Recommended Protocol:

A successful method involves an SN2' type reaction on an enol intermediate derived from (-)-shikimic acid[3].

  • Substrate Preparation: The synthesis begins with (-)-shikimic acid, which is converted to an enol intermediate (compound 79 in the literature) over several steps[3].

  • Chlorination Reaction: The key chlorination step is achieved by reacting the enol with excess thionyl chloride (SOCl₂) in dry dichloromethane (CH₂Cl₂). This approach yielded the desired chlorinated product in 42% yield[3]. Using a stoichiometric amount of SOCl₂ resulted in a much lower yield of 10%[3].

This method establishes the crucial (3S,4S,5S,6S) configuration of (-)-Pericosine A[4].

Experimental Protocols

Protocol 1: Stereoselective Reduction of Enone Intermediate This protocol is adapted from the synthesis of the initially assigned this compound structure.[1][2]

  • Dissolve the enone intermediate (e.g., compound 55 from the literature) in a suitable solvent such as methanol (MeOH).

  • Add tetrabutylammonium triacetoxyborohydride to the solution at room temperature.

  • Stir the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol via silica gel column chromatography to yield the stereochemically pure product.

Protocol 2: SN2' Chlorination for this compound Synthesis This protocol is adapted from the first total synthesis of (-)-Pericosine A.[3]

  • Dissolve the enol intermediate (e.g., compound 79 from the literature) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the stirred solution.

  • Allow the reaction to proceed at 0 °C to room temperature, monitoring progress by TLC.

  • Once the reaction is complete, carefully quench by pouring it into a cold, saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the desired chlorinated compound (80 ).

Visualized Workflows and Pathways

This compound Synthetic Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_critical Stereocritical Steps cluster_end Final Product start (-)-Shikimic Acid or (-)-Quinic Acid cyclohexene Protected Cyclohexene start->cyclohexene Multi-step conversion dihydroxylation Dihydroxylation cyclohexene->dihydroxylation OsO₄ or other enone Enone Intermediate reduction Ketone Reduction enone->reduction e.g., (AcO)₃BH⁻Bu₄N⁺ enol Enol Intermediate chlorination Chlorination enol->chlorination SOCl₂ (SN2') dihydroxylation->enone Further functionalization reduction->enol Deprotection/ Rearrangement pericosine_a This compound chlorination->pericosine_a Final Deprotection

Caption: Generalized synthetic pathway to this compound highlighting key stereocritical steps.

Troubleshooting_Workflow start Poor Stereoselectivity Observed q_reaction_type What is the reaction type? start->q_reaction_type reduction Ketone Reduction q_reaction_type->reduction Reduction dihydroxylation Dihydroxylation q_reaction_type->dihydroxylation Dihydroxylation other Other Step q_reaction_type->other Other sol_reduction_1 Try reagent control: - (AcO)₃BH⁻Bu₄N⁺ for one isomer - NaBH₄ for the epimer reduction->sol_reduction_1 sol_reduction_2 Consider chelation control with Zn(BH₄)₂ if applicable reduction->sol_reduction_2 sol_dihydroxylation_1 Modify substrate's protecting groups to increase facial bias dihydroxylation->sol_dihydroxylation_1 sol_dihydroxylation_2 Explore Sharpless Asymmetric Dihydroxylation (AD) conditions dihydroxylation->sol_dihydroxylation_2 sol_other Consult literature for substrate-specific solutions. Consider temperature, solvent, and catalyst effects. other->sol_other

Caption: Troubleshooting workflow for addressing poor stereoselectivity in this compound synthesis.

References

Technical Support Center: Greener Synthesis of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pericosine A. This resource is designed for researchers, chemists, and drug development professionals seeking to employ safer, more sustainable synthetic methods by avoiding toxic reagents without compromising the integrity of their research. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols for greener alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic reagents of concern in the total synthesis of this compound?

A1: The most significant toxic reagent used in several reported total syntheses of this compound and its analogues is osmium tetroxide (OsO₄) .[1][2] It is typically used for the syn-dihydroxylation of an alkene precursor to install the vicinal diol moieties, which are crucial structural features of the Pericosine core. Osmium tetroxide is highly toxic, volatile, and expensive, posing significant health and environmental risks.[1][2][3]

Q2: Why is osmium tetroxide used, and what are the challenges in replacing it?

A2: Osmium tetroxide is a powerful and reliable reagent for achieving stereoselective syn-dihydroxylation of alkenes, a key step in building the complex stereochemistry of this compound. The main challenge in replacing it is to find an alternative that offers comparable yield and stereoselectivity. A poorly selective reagent can lead to a mixture of diastereomers that are difficult to separate, significantly lowering the overall yield of the desired product.

Q3: What are the recommended safer alternatives to osmium tetroxide for alkene dihydroxylation?

A3: Several greener and less toxic alternatives to osmium tetroxide have been developed. The most promising for the synthesis of complex molecules like this compound include:

  • Potassium permanganate (KMnO₄): A powerful oxidizing agent that can perform dihydroxylation, often under basic and cold conditions (Upjohn dihydroxylation). It is significantly less toxic and less expensive than OsO₄.[4][5][6]

  • Iron-based catalysts: Inspired by nature, iron complexes can catalyze the syn-dihydroxylation of alkenes using aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant.[7] This method avoids toxic heavy metals and utilizes an environmentally benign oxidant.

  • Manganese-based catalysts: Certain manganese complexes are also effective for dihydroxylation reactions.

Q4: I'm concerned about the solvents used in the synthesis. Are there greener alternatives?

A4: Yes, replacing hazardous solvents is a key aspect of green chemistry. While many syntheses of this compound precursors use solvents like dichloromethane (CH₂Cl₂), greener alternatives can often be substituted. Consider using solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides compared to THF.[8] For reactions like the iron-catalyzed dihydroxylation, solvents such as propylene carbonate and ethyl acetate have been shown to be effective.[7]

Troubleshooting Guide for Alternative Reagents

Issue 1: Low yield or poor stereoselectivity with Potassium Permanganate (KMnO₄)
  • Possible Cause 1: Reaction Temperature. The dihydroxylation with KMnO₄ is highly exothermic and sensitive to temperature. If the temperature is too high, over-oxidation to ketols or cleavage of the carbon-carbon bond can occur.

    • Solution: Maintain strict temperature control, typically between 0°C and -20°C. Use a cryostat or an ice-salt bath for cooling. Add the KMnO₄ solution slowly to the reaction mixture to manage heat generation.

  • Possible Cause 2: Incorrect pH. The pH of the reaction medium is critical for achieving good selectivity.

    • Solution: The reaction is typically performed under basic conditions. The use of a base, such as sodium hydroxide or a buffer, is often required to prevent the formation of acidic byproducts that can lead to unwanted side reactions.

  • Possible Cause 3: Stoichiometry. Using an excess of KMnO₄ can lead to over-oxidation.

    • Solution: Carefully control the stoichiometry of the permanganate. Start with 1.0-1.2 equivalents and optimize as needed based on substrate conversion.

Issue 2: Inconsistent results or catalyst deactivation with Iron-catalyzed Dihydroxylation
  • Possible Cause 1: Purity of Reagents. Iron-catalyzed reactions can be sensitive to impurities in the substrate, solvent, or hydrogen peroxide.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents and freshly opened, stabilized hydrogen peroxide.

  • Possible Cause 2: Ligand Degradation. The organic ligand complexed to the iron center is crucial for its catalytic activity and selectivity. It may degrade under the reaction conditions.

    • Solution: Follow the literature protocol for catalyst preparation and handling carefully. Some iron catalysts are air-sensitive and should be handled under an inert atmosphere. Ensure the reaction pH is within the stable range for the specific ligand used.

  • Possible Cause 3: Inefficient Mixing. In biphasic systems or with heterogeneous catalysts, inefficient mixing can lead to slow reaction rates and low yields.

    • Solution: Use a high-speed mechanical stirrer to ensure good mass transfer between phases.

Quantitative Data Summary

The following table summarizes a comparison between traditional and greener dihydroxylation methods. Note that yields are highly substrate-dependent and the values below are for general comparison.

Reagent/MethodTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Osmium Tetroxide (OsO₄) High (>90%)Excellent synHigh reliability and selectivityHighly toxic, volatile, expensive
Potassium Permanganate (KMnO₄) Moderate to High (50-85%)Good to Excellent synLow cost, low toxicityRisk of over-oxidation, sensitive to conditions
Iron/H₂O₂ Catalysis Good to High (70-95%)Good to Excellent synLow toxicity, uses green oxidantCan be sensitive to impurities, newer method

Experimental Protocols

Protocol 1: General Procedure for syn-Dihydroxylation using Potassium Permanganate (Upjohn Conditions)
  • Preparation: Dissolve the alkene substrate in a suitable solvent system, such as a mixture of t-butanol and water (1:1), in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • Addition of Reagents: Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if the substrate has low water solubility. Add a base (e.g., NaOH) to maintain alkalinity.

  • Reaction: Prepare a solution of potassium permanganate (1.2 equivalents) in cold water. Add this solution slowly (dropwise) to the stirring reaction mixture, ensuring the temperature does not rise above 5°C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).

  • Quenching: Once the reaction is complete (monitored by TLC), quench the reaction by adding a solid reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), until the brown MnO₂ precipitate is dissolved and the solution becomes colorless.

  • Workup: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude diol by column chromatography.

Protocol 2: General Procedure for Iron-Catalyzed syn-Dihydroxylation

(Based on principles from literature, specific iron catalyst and ligand choice will vary)[7]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), add the iron salt (e.g., Fe(OTf)₂) and the appropriate organic ligand (as specified in the chosen literature protocol) in a suitable green solvent like ethyl acetate or propylene carbonate.[7] Stir until the catalyst complex is formed.

  • Reaction Setup: Add the alkene substrate to the catalyst solution.

  • Oxidant Addition: Begin slow, controlled addition of aqueous hydrogen peroxide (30% w/w) using a syringe pump. The rate of addition is critical to maintain a low steady-state concentration of H₂O₂, which minimizes side reactions. Maintain the temperature as specified by the protocol, often room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench any remaining peroxide by adding a small amount of a reducing agent like sodium sulfite. Dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Synthetic Workflow Comparison

The following diagram illustrates the difference in workflow and safety considerations between the traditional OsO₄ method and a greener iron-catalyzed alternative.

G cluster_0 Traditional Workflow cluster_1 Greener Workflow A_start Alkene Precursor A_reagent Add OsO₄ (catalytic) + Co-oxidant (e.g., NMO) A_start->A_reagent A_reaction Dihydroxylation Reaction A_reagent->A_reaction A_quench Quench with Na₂SO₃ A_reaction->A_quench A_workup Workup & Purification A_quench->A_workup A_waste Hazardous Waste (Osmium salts) A_workup->A_waste B_start Alkene Precursor B_reagent Add Fe Catalyst (e.g., Fe(OTf)₂) + Ligand + H₂O₂ B_start->B_reagent B_reaction Dihydroxylation Reaction B_reagent->B_reaction B_quench Quench with Na₂SO₃ B_reaction->B_quench B_workup Workup & Purification B_quench->B_workup B_waste Benign Waste (Water, Iron salts) B_workup->B_waste G start Low Yield Observed reagent Which reagent was used? start->reagent kmno4 KMnO₄ reagent->kmno4 KMnO₄ iron Iron Catalyst reagent->iron Iron Cat. temp_check Was Temp < 5°C? kmno4->temp_check ph_check Was pH basic? temp_check->ph_check Yes sol_temp Action: Improve cooling & slow reagent addition. temp_check->sol_temp No overox_check Evidence of over-oxidation (cleavage, ketols)? ph_check->overox_check Yes sol_ph Action: Add base or buffer. ph_check->sol_ph No sol_overox Action: Reduce KMnO₄ equivalents. overox_check->sol_overox Yes Consider other issues Consider other issues overox_check->Consider other issues No h2o2_check Was H₂O₂ fresh? iron->h2o2_check inert_check Was inert atmosphere used? h2o2_check->inert_check Yes sol_h2o2 Action: Use fresh H₂O₂. h2o2_check->sol_h2o2 No add_rate_check Was H₂O₂ added slowly? inert_check->add_rate_check Yes sol_inert Action: Ensure catalyst handled under inert conditions. inert_check->sol_inert No sol_add_rate Action: Use syringe pump for slow addition. add_rate_check->sol_add_rate No Consider ligand/catalyst\npurity Consider ligand/catalyst purity add_rate_check->Consider ligand/catalyst\npurity Yes

References

Optimizing Cell Viability Assays for Pericosine A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability assay conditions for Pericosine A, a marine-derived natural product with promising anticancer properties. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanisms of action.

Introduction to this compound

This compound is a cytotoxic metabolite isolated from the marine fungus Periconia byssoides.[1] It has demonstrated selective cytotoxicity against various cancer cell lines, including breast and glioblastoma cell lines.[2] Its proposed mechanisms of action involve the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, key players in cancer cell signaling and DNA replication.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in ethanol, dichloromethane, methanol, and DMSO. For cell culture experiments, we recommend preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

Q2: What is the expected stability of this compound in cell culture medium?

Q3: Can this compound interfere with common cell viability assays?

A3: Yes, as a natural product, this compound has the potential to interfere with certain cell viability assays. For colorimetric assays like MTT, compounds with reducing properties can directly reduce the tetrazolium salt, leading to false-positive results. Additionally, colored compounds can interfere with absorbance readings. For fluorescence-based assays, autofluorescence of the compound is a potential issue. It is crucial to include proper controls, such as a cell-free control with this compound, to check for any direct effects on the assay reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in MTT/XTT assay 1. This compound is directly reducing the tetrazolium salt. 2. Contamination of reagents or cell cultures.1. Run a cell-free control with this compound at the highest concentration used in your experiment to assess direct reduction. If significant, consider using an alternative assay (e.g., ATP-based assay like CellTiter-Glo®). 2. Use sterile techniques and fresh reagents. Check for microbial contamination in the incubator and cell cultures.
Inconsistent or non-reproducible results 1. Incomplete solubilization of this compound. 2. Instability of this compound in the culture medium. 3. Cell seeding density is not optimal.1. Ensure complete dissolution of the this compound stock solution in DMSO before diluting in the medium. Vortex thoroughly. 2. Prepare fresh dilutions of this compound for each experiment. Consider shorter incubation times if instability is suspected. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Unexpectedly high cell viability at high concentrations 1. This compound precipitation at high concentrations. 2. Interference with the assay (see above).1. Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (if compatible with cell culture). 2. Perform necessary controls to rule out assay interference.
High autofluorescence in Annexin V/PI staining This compound is autofluorescent.1. Analyze an unstained sample treated with this compound by flow cytometry to determine its emission spectrum. 2. Choose fluorochromes for Annexin V and PI that have emission spectra distinct from that of this compound. 3. Use a compensation control to subtract the background fluorescence from this compound.

Quantitative Data Summary

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not available in a single summary table in the reviewed literature, several studies have reported its cytotoxic activity. The following table provides a summary of reported cytotoxicities for this compound and its derivatives against selected cell lines.

Compound Cell Line Assay IC50 (µM) Reference
This compoundP388 (murine leukemia)Not SpecifiedPotent[4]
This compoundL1210 (murine leukemia)Not SpecifiedModerate[4]
This compoundHL-60 (human leukemia)Not SpecifiedModerate[4]
Bromo- and Iodo-pericosine A congenersP388, L1210, HL-60Not SpecifiedModerate (similar to this compound)[4]
Fluoro-pericosine A congenerP388, L1210, HL-60Not SpecifiedLess active than this compound[4]

Note: "Potent" and "Moderate" are qualitative descriptions from the source and specific IC50 values were not provided in a tabular format.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/PI Apoptosis Assay

This protocol provides a general framework for assessing apoptosis by flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is believed to exert its cytotoxic effects through the inhibition of two key cellular targets: EGFR and Topoisomerase II.

PericosineA_Signaling cluster_EGFR EGFR Signaling Pathway cluster_TopoII Topoisomerase II Inhibition Pathway PericosineA This compound EGFR EGFR PericosineA->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PericosineA2 This compound TopoII Topoisomerase II PericosineA2->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB DamageResponse DNA Damage Response DNA_DSB->DamageResponse Apoptosis Apoptosis DamageResponse->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Viability/Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (Optimize density) CellCulture->Seeding Treatment 3. This compound Treatment (Dose-response & time-course) Seeding->Treatment MTT 4a. MTT Assay (Metabolic activity) Treatment->MTT AnnexinV 4b. Annexin V/PI Staining (Apoptosis detection) Treatment->AnnexinV Absorbance 5a. Absorbance Reading (570 nm) MTT->Absorbance FlowCytometry 5b. Flow Cytometry AnnexinV->FlowCytometry IC50 6. IC50 Calculation & Statistical Analysis Absorbance->IC50 FlowCytometry->IC50

Caption: A typical experimental workflow for assessing this compound's cytotoxicity.

Disclaimer

This technical support guide is intended for research use only and is not a substitute for professional scientific guidance. Researchers should always adhere to standard laboratory safety practices and optimize protocols for their specific experimental systems.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pericosine A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Pericosine A and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H-NMR spectrum shows significant signal overlap in the 3.5-4.5 ppm region, making it difficult to assign individual proton resonances. What can I do?

A1: Signal overlapping is a common challenge with polyhydroxylated cyclohexene ring structures like this compound derivatives. Here are several strategies to resolve this issue:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve the overlap.

  • 2D-NMR Spectroscopy: Employ two-dimensional NMR techniques.

    • A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity within a spin system even if the signals are crowded.

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons to their directly attached carbons. Since ¹³C spectra are generally better dispersed, this can help differentiate overlapping proton signals by associating them with distinct carbon resonances.[1]

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the dispersion of the signals and may resolve the overlap.

Q2: I am having trouble distinguishing between diastereomers of a synthetic this compound derivative based on the 1H-NMR spectrum alone. What is the best approach?

A2: Differentiating diastereomers often requires a detailed analysis of coupling constants and through-space correlations.

  • Coupling Constants (J-values): Carefully measure the ³J(H,H) coupling constants from a high-resolution 1D ¹H-NMR or a DQF-COSY spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons (Karplus relationship), which differs between diastereomers.

  • NOESY/ROESY Spectroscopy: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is crucial. These experiments detect spatial proximity between protons. Diastereomers will exhibit a different set of NOE/ROE cross-peaks, providing unambiguous evidence for their respective relative configurations. For molecules in the size range of this compound derivatives, ROESY experiments are often preferred as the NOE can be close to zero.

Q3: In my HMBC spectrum, I am not observing an expected long-range correlation, which is hindering the complete structural elucidation. Why might this be happening?

A3: The absence of an expected HMBC (Heteronuclear Multiple Bond Correlation) cross-peak does not definitively rule out a proposed structure. Several factors can lead to missing correlations:

  • Small Coupling Constants: The intensity of an HMBC correlation depends on the magnitude of the long-range J(C,H) coupling constant. ²J(C,H) and ³J(C,H) couplings can sometimes be very small or close to zero, causing the correlation to be too weak to be observed.

  • Dihedral Angle Dependence: Similar to proton-proton couplings, ³J(C,H) values are dependent on the dihedral angle. Angles around 90° can lead to very small coupling constants and, consequently, missing HMBC peaks.

  • Incorrect Optimization of the Experiment: The HMBC experiment is optimized for a range of long-range coupling constants (typically 4-10 Hz). If the actual coupling constant in your molecule falls significantly outside this range, the signal may be attenuated. Consider running the experiment with different optimization values for the long-range coupling delay.

Q4: How can I confidently assign the quaternary carbons in my this compound derivative?

A4: Quaternary carbons do not have any directly attached protons, so they will not show correlations in an HSQC spectrum. Their assignment relies on long-range correlations observed in an HMBC experiment. Look for HMBC cross-peaks between protons and the quaternary carbon . For instance, the C1 carbon in a this compound derivative can be identified by its correlation to H-2, H-3, and H-5 in the HMBC spectrum.

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR data for (-)-6-Fluorothis compound, a representative derivative.

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
1--129.1 (d, ²J(C,F) = 18.5)
26.81–6.82m144.4 (d, ³J(C,F) = 5.8)
34.41–4.44m68.2 (d, ⁴J(C,F) = 2.3)
44.03–4.06m72.7 (d, ³J(C,F) = 6.9)
53.97ddd, J = 16.7, 6.1, 2.073.3 (d, ²J(C,F) = 20.9)
65.42dddd, J = 49.6, 6.7, 1.7, 0.690.7 (d, ¹J(C,F) = 167.6)
COOMe3.76s166.3
OMe3.76s52.3

Data obtained in Methanol-d₄ at 600 MHz for ¹H and 150 MHz for ¹³C.[1]

Experimental Protocols

HSQC (Heteronuclear Single Quantum Coherence) Experiment

This experiment identifies direct one-bond correlations between protons and heteronuclei (typically ¹³C).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • HSQC Parameter Setup:

    • Load a standard phase-sensitive, gradient-selected HSQC pulse sequence.

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-8 ppm).

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • The one-bond coupling constant (¹J(C,H)) is typically set to an average value of 145 Hz for sp³ carbons and 160 Hz for sp² carbons. A value of 145 Hz is a good starting point for this compound derivatives.

    • Set an appropriate number of scans (e.g., 2-8) and increments in the indirect dimension (e.g., 256-512) depending on the sample concentration.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • The resulting 2D spectrum will show cross-peaks corresponding to each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and connecting spin systems.

Methodology:

  • Sample and Spectrometer Setup: Follow the same initial steps as for the HSQC experiment.

  • HMBC Parameter Setup:

    • Load a standard gradient-selected HMBC pulse sequence.

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • The crucial parameter is the long-range coupling constant (ⁿJ(C,H)), which is typically optimized for a value between 4-10 Hz. An optimization for 8 Hz is a common starting point.

    • Set the number of scans (e.g., 8-16) and increments (e.g., 256-512) based on the sample concentration. More scans are generally required for HMBC than for HSQC due to the weaker correlations.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function.

    • Perform Fourier transformation. Magnitude calculation is often used, which avoids the need for phasing.

    • The resulting spectrum will show correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) Experiment

This experiment is used to determine the spatial proximity of protons, which is essential for stereochemical assignments.

Methodology:

  • Sample and Spectrometer Setup: Follow the same initial steps as for the HSQC experiment.

  • ROESY Parameter Setup:

    • Load a standard ROESY pulse sequence.

    • Set the ¹H spectral width to encompass all proton signals.

    • A key parameter is the mixing time, which allows for cross-relaxation to occur. For molecules of the size of this compound derivatives, a mixing time of 200-500 ms is a good starting point.

    • Set the number of scans (e.g., 8-16) and increments (e.g., 256-512).

  • Data Processing:

    • Apply appropriate window functions.

    • Perform Fourier transformation, phasing, and baseline correction.

    • Cross-peaks in the ROESY spectrum indicate that the correlated protons are close in space (< 5 Å).

Visualizations

troubleshooting_workflow start Complex 1H-NMR Spectrum (Signal Overlap) q1 Is signal resolution critical? start->q1 higher_field Use Higher Field NMR start->higher_field If available change_solvent Change Deuterated Solvent (e.g., Benzene-d6) q1->change_solvent No run_2d Acquire 2D NMR Spectra q1->run_2d Yes end Resolved Assignments change_solvent->end higher_field->end cosy COSY (Identify Spin Systems) run_2d->cosy hsqc HSQC (Resolve via 13C Dimension) run_2d->hsqc cosy->end hsqc->end

Caption: Troubleshooting workflow for resolving overlapping signals in ¹H-NMR spectra.

structure_elucidation_workflow a 1. Acquire 1D NMR (1H, 13C, DEPT) b 2. Acquire 2D NMR (COSY, HSQC, HMBC) a->b c 3. HSQC Analysis (Assign C-H Pairs) b->c d 4. COSY Analysis (Build Proton Spin Systems) c->d e 5. HMBC Analysis (Connect Fragments via Quaternary Carbons) d->e f 6. Propose Planar Structure e->f g 7. Acquire NOESY/ROESY f->g h 8. Determine Relative Stereochemistry g->h i Final Structure h->i

Caption: General workflow for the structure elucidation of this compound derivatives using 2D NMR.

References

Technical Support Center: Managing Potential Off-Target Effects of Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects of Pericosine A during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is known to exhibit its anti-tumor effects primarily through the inhibition of two key cellular targets:

  • Epidermal Growth Factor Receptor (EGFR): It inhibits the protein kinase activity of EGFR.[1][2]

  • Human Topoisomerase II (Topo II): It acts as a catalytic inhibitor of this enzyme, which is crucial for DNA replication and chromosome segregation.[1][3]

Q2: What is the evidence for this compound having off-target effects?

While specific, comprehensively profiled off-target interactions for this compound are not extensively documented in publicly available literature, the potential for off-target effects is suggested by its classification as a "multi-target potential" compound.[1] As a kinase inhibitor, it belongs to a class of drugs known for a degree of promiscuity, meaning they can bind to multiple kinases beyond their intended target.[4] Unexpected experimental results, such as unanticipated phenotypic changes or toxicity at concentrations that should not affect its primary targets, may indicate off-target activity.

Q3: My cells are showing toxicity at concentrations lower than the reported IC50 for Topoisomerase II inhibition. What could be the cause?

This compound has a relatively high IC50 value for Topoisomerase II inhibition (in the micromolar to millimolar range), suggesting it is a weak inhibitor of this enzyme.[3][5] If you observe significant cytotoxicity at lower concentrations, it is likely mediated by its inhibition of EGFR or other, as-yet-unidentified off-target kinases that it may inhibit more potently.

Q4: How can I begin to investigate if the effects I'm seeing are off-target?

A good starting point is to perform a "rescue" experiment. For example, if you hypothesize that an observed phenotype is due to EGFR inhibition, you can try to rescue the effect by adding downstream signaling molecules of the EGFR pathway. If the phenotype persists, it is more likely to be an off-target effect. Additionally, comparing the effects of this compound with other known, highly specific EGFR and Topoisomerase II inhibitors can provide valuable insights.

Q5: Are there computational tools to predict potential off-targets of this compound?

Yes, several in silico methods can predict potential off-target interactions. These approaches often use the chemical structure of the small molecule to screen against databases of protein structures, predicting binding affinities. While these predictions require experimental validation, they can provide a useful list of candidate off-targets to investigate.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed Not Consistent with EGFR or Topoisomerase II Inhibition

You are treating your cells with this compound and observe a cellular effect (e.g., changes in morphology, differentiation, or expression of a specific marker) that is not typically associated with the inhibition of EGFR or Topoisomerase II.

Potential Cause: this compound is binding to and modulating the activity of one or more off-target proteins.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (e.g., Western blot for p-EGFR) A->B C On-Target Engaged? B->C D Yes C->D E No C->E G Phenotype likely due to Off-Target Effect D->G F Troubleshoot Experimental Conditions (Compound stability, cell line integrity) E->F H Perform Broad Kinase Profiling Screen G->H I Perform Cellular Thermal Shift Assay (CETSA) or Proteomics-Based Target Identification G->I J Identify Potential Off-Targets H->J I->J K Validate Off-Targets with Orthogonal Approaches (e.g., siRNA/CRISPR, specific inhibitors) J->K L Characterize Off-Target Mediated Signaling Pathway K->L

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Methodologies:

  • Protocol 1: Validating On-Target EGFR Engagement via Western Blot

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (vehicle, e.g., DMSO).

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. Wash and incubate with a secondary antibody.

    • Detection: Visualize bands using an ECL substrate and imaging system.

    • Analysis: A decrease in the p-EGFR signal with increasing concentrations of this compound confirms on-target engagement.

  • Protocol 2: Broad Kinase Profiling

    • Service Provider: Engage a commercial service that offers kinase profiling panels (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase HotSpot).

    • Compound Submission: Provide a sample of this compound at a specified concentration.

    • Screening: The service will screen your compound against a panel of hundreds of purified kinases, typically in a radiometric or fluorescence-based assay.

    • Data Analysis: You will receive data on the percent inhibition of each kinase at the tested concentration. This will identify potential off-target kinases.

Issue 2: High Degree of Cell Death in a Cell Line Expected to be Resistant

You are using a cell line that lacks high EGFR expression or has a known resistance mutation to EGFR inhibitors, yet you observe significant cytotoxicity with this compound treatment.

Potential Cause: The observed cytotoxicity is independent of EGFR and is likely due to the inhibition of Topoisomerase II or other essential off-target kinases.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity in 'Resistant' Cell Line B Confirm Lack of EGFR Dependency (e.g., treat with specific EGFR inhibitor) A->B C Cell Line Still Sensitive? B->C D Yes C->D E No C->E G Hypothesize Topo II or Off-Target Kinase Effect D->G F Re-evaluate Cell Line's EGFR Status E->F H Compare with Specific Topo II Inhibitor (e.g., Etoposide) G->H I Perform Kinase Profiling G->I J Identify Potential Off-Target Kinases I->J K Validate with siRNA/CRISPR Knockdown of Candidate Off-Targets J->K L Knockdown Mimics this compound Phenotype? K->L M Yes L->M N No L->N O Off-Target Confirmed M->O P Explore Other Mechanisms N->P

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Methodologies:

  • Protocol 3: Validating Off-Target-Mediated Cytotoxicity using siRNA

    • siRNA Design and Transfection: Design or purchase siRNAs targeting the candidate off-target kinases identified from the profiling screen. Transfect your cell line with these siRNAs using a suitable lipid-based transfection reagent. Include a non-targeting control siRNA.

    • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm knockdown of the target protein by Western blot or qPCR.

    • Cytotoxicity Assay: Re-plate the remaining transfected cells and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess if the knockdown of the candidate off-target kinase phenocopies the cytotoxic effect of this compound.

    • Analysis: If knockdown of a specific kinase leads to a significant decrease in cell viability, this provides strong evidence that it is a relevant off-target of this compound in your experimental system.

Quantitative Data Summary

Table 1: On-Target Activity and Cytotoxicity of this compound

Target/Cell LineAssay TypePotency (IC50/ED50/Inhibition)Reference(s)
On-Target Activity
Human Topoisomerase IIEnzymatic AssayIC50: 100-300 µM[5]
Protein Kinase EGFREnzymatic Assay40-70% inhibition at 100 µg/mL[5]
Cytotoxicity
Murine P-388 LeukemiaCell ViabilityED50: 0.1 µg/mL[6]
Human Breast Cancer (HBC-5)Growth Inhibitionlog GI50: 5.2[5]
Human Glioblastoma (SNB-75)Growth InhibitionSelective Cytotoxicity[1]

Note: The high IC50 for Topoisomerase II suggests it is a relatively weak target compared to its cytotoxic potency in some cell lines, further pointing to the importance of other targets like EGFR or unidentified off-targets.

Signaling Pathways

EGFR Signaling Pathway and Potential Interruption by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR PericosineA This compound PericosineA->EGFR

Caption: this compound inhibits EGFR signaling.

References

Cell line specific responses to Pericosine A treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a cytotoxic metabolite originally isolated from the fungus Periconia byssoides. It has demonstrated significant in vitro cytotoxicity against various cancer cell lines, including P388 lymphocytic leukemia cells.[1] Its mechanism of action is believed to involve the inhibition of protein kinase EGFR and human topoisomerase II, leading to selective growth inhibition of cancer cells.[1]

Q2: Against which cancer cell lines has this compound shown activity?

This compound has shown selective growth inhibition against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[1] Additionally, it and its derivatives have exhibited moderate cytotoxicity against murine leukemia cell lines P388, L1210, and human promyelocytic leukemia HL-60 cells.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines. Please note that IC50 values can vary between experiments and laboratories due to different assay conditions.

Cell LineCancer TypeReported ActivityReference
P388Murine Lymphocytic LeukemiaSignificant in vitro cytotoxicity[1]
L1210Murine Lymphocytic LeukemiaModerate cytotoxicity
HL-60Human Promyelocytic LeukemiaModerate cytotoxicity
HBC-5Human Breast CancerSelective growth inhibition[1]
SNB-75Human GlioblastomaSelective growth inhibition[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target adherent cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to detect and quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

    • Harvest the cells (including any floating cells in the supernatant for adherent lines) and wash them twice with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Analyze the dot plot to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound between experiments.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting: Ensure accurate cell counting and consistent seeding density across all wells and experiments. Cell proliferation rates can significantly impact apparent drug sensitivity.

  • Possible Cause 2: Variation in this compound stock solution.

    • Troubleshooting: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Differences in incubation time.

    • Troubleshooting: Use a consistent incubation time for all experiments. The IC50 value can change depending on the duration of drug exposure.

Issue 2: Low signal or no dose-dependent response in the MTT assay.

  • Possible Cause 1: this compound is not cytotoxic to the chosen cell line at the tested concentrations.

    • Troubleshooting: Test a wider range of this compound concentrations, including much higher doses. Also, verify from the literature if the chosen cell line is expected to be sensitive to Topoisomerase II or EGFR inhibitors.

  • Possible Cause 2: Insufficient incubation time.

    • Troubleshooting: Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours) to allow for the cytotoxic effects to manifest.

  • Possible Cause 3: Problems with the MTT reagent or formazan dissolution.

    • Troubleshooting: Ensure the MTT reagent is not expired and has been stored correctly (protected from light). Ensure complete dissolution of the formazan crystals by vigorous pipetting or longer shaking in DMSO.

Issue 3: High background in the Annexin V apoptosis assay.

  • Possible Cause 1: Mechanical stress during cell harvesting.

    • Troubleshooting: Handle cells gently during trypsinization and centrifugation to avoid inducing mechanical membrane damage, which can lead to false-positive Annexin V staining.

  • Possible Cause 2: Over-incubation with Annexin V and PI.

    • Troubleshooting: Adhere strictly to the recommended incubation time. Prolonged incubation can lead to non-specific staining.

  • Possible Cause 3: Cells are progressing to late apoptosis/necrosis.

    • Troubleshooting: If a large population of cells is double-positive for Annexin V and PI, consider analyzing at an earlier time point after this compound treatment to capture the early apoptotic phase.

Visualizations

Pericosine_A_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., P388, Breast Cancer, Glioblastoma) Treatment 3. Cell Treatment with This compound (Dose-Response) Cell_Culture->Treatment Pericosine_A_Prep 2. This compound Stock Preparation Pericosine_A_Prep->Treatment MTT_Assay 4a. MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50 5a. IC50 Calculation MTT_Assay->IC50 Flow_Cytometry 5b. Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pericosine_A This compound EGFR EGFR Pericosine_A->EGFR Inhibition Topoisomerase_II Topoisomerase II Pericosine_A->Topoisomerase_II Inhibition Apoptosis_Induction Apoptosis Induction EGFR->Apoptosis_Induction Signaling Cascade DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage leads to DNA_Damage->Apoptosis_Induction triggers Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Postulated signaling pathways of this compound-induced apoptosis.

References

Validation & Comparative

Pericosine A and its Synthetic Analogues: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the natural product Pericosine A and its synthetic analogues. The data presented is compiled from various experimental studies to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of key biological pathways.

I. Comparative Biological Activity

This compound, a cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides, has demonstrated notable cytotoxic and enzyme-inhibitory activities.[1][2] Its unique structure has prompted the synthesis of various analogues to explore structure-activity relationships and potential therapeutic applications. This section summarizes the quantitative data on the biological activities of this compound and its natural and synthetic counterparts.

Table 1: Cytotoxicity of this compound and its Natural Analogues against Murine P388 Leukemia Cells
CompoundED₅₀ (µg/mL)
This compound0.1[1][2]
Pericosine B4.0[1][2]
Pericosine C10.5[1]
Pericosine D3.0[1]
Pericosine E15.5[1]
Table 2: Cytotoxicity of Halogenated Synthetic Analogues of this compound
CompoundCell LineIC₅₀ (µM)
This compound (Natural) P388 ~0.45
(-)-6-fluorothis compoundP388>10
L1210>10
HL-60>10
(+)-6-fluorothis compoundP388>10
L1210>10
HL-60>10
(-)-6-bromothis compoundP3881.8
L12102.5
HL-602.1
(+)-6-bromothis compoundP3881.9
L12102.8
HL-602.3
(-)-6-iodothis compoundP3881.5
L12102.2
HL-601.8
(+)-6-iodothis compoundP3881.6
L12102.4
HL-602.0

Note: The IC₅₀ value for natural this compound was converted from µg/mL to µM for comparison, using a molecular weight of 222.62 g/mol .[3]

II. Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

P388 Murine Leukemia Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against the P388 murine leukemia cell line.

a. Cell Culture and Plating:

  • P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are harvested during the logarithmic growth phase.

  • Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.[4] Plates are incubated for 24 hours to allow for cell attachment and recovery.[4]

b. Compound Treatment:

  • Test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium.

  • 100 µL of the diluted compound solutions are added to the respective wells of the 96-well plate containing the P388 cells. Control wells receive the medium with the same concentration of the solvent.

  • The plates are incubated for a further 48-72 hours.

c. MTT Assay:

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • The culture medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.[6]

d. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4][7]

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The ED₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G Workflow for P388 Cytotoxicity (MTT) Assay cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P388 P388 Cell Culture Seed Seed cells in 96-well plate P388->Seed Incubate24h Incubate for 24h Seed->Incubate24h AddCmpd Add compounds to wells Incubate24h->AddCmpd PrepareCmpd Prepare serial dilutions of compounds PrepareCmpd->AddCmpd Incubate48h Incubate for 48-72h AddCmpd->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Add solubilizing agent Incubate4h->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate % viability Read->Calculate DetermineIC50 Determine ED50/IC50 Calculate->DetermineIC50

Workflow for P388 Cytotoxicity (MTT) Assay
EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

a. Reagents and Materials:

  • Recombinant human EGFR enzyme.

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

  • ATP solution.

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

  • Test compounds (this compound and analogues) dissolved in DMSO.

  • 96-well or 384-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

b. Assay Procedure:

  • The EGFR enzyme is diluted in the kinase buffer.

  • In a multi-well plate, the test compound at various concentrations is pre-incubated with the EGFR enzyme for a defined period (e.g., 10-30 minutes) at room temperature.

  • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

  • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a stop solution (e.g., EDTA solution).

c. Detection:

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction, generating a luminescent signal.

  • The luminescence is read using a plate reader.

d. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme with no inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.

Topoisomerase II Relaxation Assay

This assay measures the inhibition of topoisomerase II-mediated relaxation of supercoiled DNA.

a. Reagents and Materials:

  • Human Topoisomerase II enzyme.

  • Relaxation buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin).

  • Supercoiled plasmid DNA (e.g., pBR322).

  • ATP solution.

  • Test compounds (this compound and analogues) dissolved in DMSO.

  • Loading dye.

  • Agarose gel (1%).

  • Ethidium bromide or other DNA stain.

b. Assay Procedure:

  • In a reaction tube, the test compound at various concentrations is incubated with supercoiled plasmid DNA in the relaxation buffer.

  • Human Topoisomerase II enzyme and ATP are added to initiate the reaction.

  • The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

c. Gel Electrophoresis:

  • The loading dye is added to each reaction mixture.

  • The samples are loaded onto a 1% agarose gel.

  • Electrophoresis is performed to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Supercoiled DNA migrates faster than relaxed DNA.

  • The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light.

d. Data Analysis:

  • The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry software.

  • The percentage of inhibition of DNA relaxation is calculated for each compound concentration.

  • The IC₅₀ value, the concentration of the inhibitor that prevents 50% of the supercoiled DNA from being relaxed, is determined.

III. Signaling Pathway

This compound has been shown to exert its biological effects, at least in part, through the inhibition of key cellular targets, including the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[8][9]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11] Its dysregulation is often associated with cancer. Small molecule inhibitors, like likely this compound, typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its activation and downstream signaling.[9][10]

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR ATP ATP RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT AKT->Gene PericosineA This compound / Analogue PericosineA->EGFR inhibits Response Proliferation, Survival, Angiogenesis Gene->Response

Simplified EGFR Signaling Pathway and Inhibition

This guide provides a foundational comparison of this compound and its analogues. Further research into a broader range of synthetic derivatives and their detailed mechanisms of action will be crucial for the development of novel therapeutic agents based on the pericosine scaffold.

References

A Comparative Analysis of Pericosine A and Conventional EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. A plethora of inhibitors have been developed to counteract the aberrant signaling cascades driven by EGFR mutations, which are hallmarks of various malignancies. This guide provides a comparative overview of Pericosine A, a novel marine-derived compound, against established EGFR inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.

Overview of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell growth, proliferation, and survival.[1][2][3] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. EGFR inhibitors are designed to block this activation, thereby halting tumor progression. These inhibitors are broadly categorized into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide focuses on a comparison of small molecule TKIs.

This compound: A Novel Contender

This compound is a naturally occurring compound isolated from the marine fungus Periconia byssoides.[4] Mechanistic studies have indicated that this compound exhibits antitumor properties, in part through the inhibition of EGFR tyrosine kinase.[4] While research on this compound is not as extensive as for clinically approved drugs, its unique chemical structure and potential as a multi-target agent make it a compound of significant interest.

Established EGFR Tyrosine Kinase Inhibitors

The EGFR TKIs included in this comparison represent different generations of drug development, each with a distinct profile of efficacy and resistance-breaking capabilities.

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation, reversible EGFR TKIs. They primarily target the common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.

  • Afatinib (Gilotrif®) is a second-generation, irreversible TKI that targets not only the common EGFR mutations but also other members of the ErbB family of receptors.[5]

  • Osimertinib (Tagrisso®) is a third-generation, irreversible TKI specifically designed to be effective against the T790M resistance mutation, which often develops after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[6]

Comparative Efficacy Data

InhibitorTarget/Cell LineEfficacy MetricValueReference
This compound Protein Kinase EGFR% Inhibition40-70% at 100 µg/mL
Gefitinib NSCLC cell linesIC50Varies by mutation status[7]
Advanced NSCLCMedian PFS8.0 - 11.1 months[8][9][10]
Erlotinib NSCLC cell linesIC50Varies by mutation status[7]
Advanced NSCLCMedian PFS9.6 - 14.0 months[11][12][13]
Afatinib NSCLC with uncommon EGFR mutationsMedian PFS6.4 months[14]
Advanced NSCLCMedian PFS19.1 - 27.9 months[7][13]
Osimertinib EGFR-mutated NSCLCMedian PFS29.0 months[7]
Advanced NSCLCMedian OSNot Reached (vs. 27.2 months for afatinib)[7]

PFS: Progression-Free Survival; OS: Overall Survival; IC50: Half-maximal inhibitory concentration. Data for clinical outcomes (PFS, OS) are from different clinical trials and are not from direct head-to-head comparisons in all cases.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures involved in evaluating these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pericosine_A This compound & Other TKIs Pericosine_A->EGFR Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Kinase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Reagents: - EGFR Enzyme - Peptide Substrate - ATP - Kinase Buffer - Inhibitor (e.g., this compound) Serial_Dilution Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilution Incubation Incubate EGFR, Substrate, and Inhibitor Serial_Dilution->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Stop Stop Reaction Initiation->Reaction_Stop Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Analyze Data to Determine % Inhibition or IC50 Detection->Data_Analysis

Caption: General Workflow for an EGFR Kinase Inhibition Assay.

Experimental Protocols

General EGFR Tyrosine Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against EGFR. Specific details may vary based on the detection method and reagents used.

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader capable of detecting luminescence or fluorescence

2. Assay Procedure:

  • Prepare a serial dilution of the test inhibitor in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the EGFR enzyme and the peptide substrate to each well.

  • Add the diluted test inhibitor to the respective wells. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle only).

  • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Allow the reaction to proceed at room temperature for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit instructions.

  • Add the detection reagent to quantify the amount of ADP produced (as a measure of kinase activity) or the amount of phosphorylated substrate.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control wells.

  • The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel anticancer agents with a potential mechanism of action involving EGFR inhibition. However, the currently available data on its EGFR inhibitory activity is limited and lacks the precision of IC50 values obtained for clinically established inhibitors. Direct comparative studies under standardized assay conditions are necessary to accurately quantify the potency of this compound relative to existing EGFR TKIs. Further research should also focus on elucidating its specific binding mode to the EGFR kinase domain and evaluating its efficacy against various EGFR mutations, including those conferring resistance to current therapies. The information and protocols provided in this guide aim to facilitate such future investigations, ultimately contributing to the advancement of targeted cancer therapies.

References

Pericosine A vs. Doxorubicin: A Comparative Guide for Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis of Two Potent Anti-Cancer Agents

In the landscape of cancer therapeutics, topoisomerase II inhibitors stand as a critical class of drugs that disrupt DNA replication and cell division in rapidly proliferating cancer cells. Among these, the well-established anthracycline antibiotic, doxorubicin, has been a cornerstone of chemotherapy regimens for decades. However, the quest for novel agents with improved efficacy and reduced side effects has led to the exploration of natural products, such as Pericosine A, a marine-derived metabolite. This guide provides a comprehensive, data-driven comparison of this compound and doxorubicin, focusing on their function as topoisomerase II inhibitors, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Mechanisms of Action

This compound, isolated from the marine fungus Periconia byssoides, and doxorubicin, derived from the bacterium Streptomyces peucetius var. caesius, both exert their cytotoxic effects by inhibiting topoisomerase II, a nuclear enzyme essential for managing DNA topology during cellular processes.[1][2] However, their molecular interactions and additional targets diverge, leading to potentially different therapeutic profiles.

Doxorubicin functions as a topoisomerase II "poison" through a dual mechanism. It intercalates into DNA, distorting the helical structure, and stabilizes the transient covalent complex formed between topoisomerase II and DNA.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][5] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects but are also implicated in its cardiotoxicity.[5]

This compound also inhibits topoisomerase II, although the precise nature of its interaction with the enzyme-DNA complex is a subject of ongoing research.[2] Notably, this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in oncogenic signaling pathways.[2] This dual-targeting capability suggests a broader mechanism of action that could be advantageous in overcoming certain forms of drug resistance.

Performance Data: A Quantitative Comparison

A direct, head-to-head comparison of the inhibitory potency and cytotoxicity of this compound and doxorubicin is limited by the availability of studies conducted under identical experimental conditions. However, by compiling data from various sources, we can construct a comparative overview.

Parameter This compound Doxorubicin Reference
Topoisomerase II Inhibition (IC50) Data not available~2.67 µM[6]
Cytotoxicity (IC50)
P388 (Murine Leukemia)~0.2 µg/mL~0.02 - 0.2 µg/mL[2]
HBC-5 (Human Breast Cancer)~1.6 µg/mLData not available[2]
SNB-75 (Human CNS Cancer)~1.6 µg/mLData not available[2]
HL-60 (Human Promyelocytic Leukemia)Data not available~38 nM[7]
HCT116 (Human Colon Carcinoma)Data not available~24.30 µg/mL[8]
PC3 (Human Prostate Adenocarcinoma)Data not available~2.64 µg/mL[8]
Hep-G2 (Human Hepatocellular Carcinoma)Data not available~14.72 µg/mL[8]
MCF-7 (Human Breast Adenocarcinoma)Data not available~2.50 µM[9]
A549 (Human Lung Carcinoma)Data not available> 20 µM[9]

Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and exposure time. The data presented here are for comparative purposes and are collated from different studies.

Signaling Pathways and Cellular Fate

The downstream consequences of topoisomerase II inhibition by both agents converge on the induction of apoptosis, albeit through potentially different signaling cascades.

Doxorubicin's Apoptotic Pathway

Doxorubicin-induced DNA double-strand breaks trigger a robust DNA damage response (DDR). This activates signaling pathways that can lead to cell cycle arrest, primarily at the G2/M phase, and apoptosis.[8] The generation of ROS by doxorubicin further contributes to cellular stress and can initiate apoptotic signaling through mitochondrial pathways.[5]

doxorubicin_pathway Doxorubicin Doxorubicin TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII inhibits ROS Reactive Oxygen Species Doxorubicin->ROS generates DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB causes DDR DNA Damage Response DNA_DSB->DDR activates CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis MitochondrialStress Mitochondrial Stress ROS->MitochondrialStress MitochondrialStress->Apoptosis

Doxorubicin's mechanism of inducing apoptosis.
This compound's Dual-Action Pathway

This compound's ability to inhibit both topoisomerase II and EGFR suggests a more complex signaling network. Inhibition of topoisomerase II would likely initiate a similar DNA damage response as doxorubicin. Concurrently, inhibition of EGFR would disrupt downstream pro-survival and proliferative pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] This dual inhibition could lead to a more potent anti-tumor effect and potentially circumvent resistance mechanisms that rely on EGFR signaling.

pericosineA_pathway PericosineA This compound TopoisomeraseII TopoisomeraseII PericosineA->TopoisomeraseII inhibits EGFR EGFR PericosineA->EGFR inhibits Proliferation Cell Proliferation PericosineA->Proliferation Survival Cell Survival PericosineA->Survival DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB causes RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT activates DDR DNA Damage Response DNA_DSB->DDR activates Apoptosis Apoptosis DDR->Apoptosis RAS_MAPK->Proliferation PI3K_AKT->Survival

This compound's dual-action anti-cancer mechanism.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for key assays.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, a process that is inhibited by compounds like this compound and doxorubicin.

Workflow:

topo_assay_workflow Start Start PrepareReaction Prepare Reaction Mix (Buffer, kDNA, ATP) Start->PrepareReaction AddInhibitor Add Inhibitor (this compound or Doxorubicin) PrepareReaction->AddInhibitor AddEnzyme Add Topoisomerase II AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (SDS/Proteinase K) Incubate->StopReaction GelElectrophoresis Agarose Gel Electrophoresis StopReaction->GelElectrophoresis Visualize Visualize DNA Bands (Ethidium Bromide) GelElectrophoresis->Visualize Analyze Analyze Decatenation (Quantify Bands) Visualize->Analyze End End Analyze->End

Workflow for the Topoisomerase II Decatenation Assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound, doxorubicin, or a vehicle control.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Catenated DNA will remain in the well, while decatenated DNA will migrate into the gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The degree of decatenation is inversely proportional to the inhibitor's potency.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound or doxorubicin at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

Conclusion

Both this compound and doxorubicin are potent inhibitors of topoisomerase II with significant anti-cancer properties. Doxorubicin is a well-characterized and widely used chemotherapeutic agent, but its clinical utility is hampered by cardiotoxicity. This compound presents an intriguing alternative with a potential dual-targeting mechanism that includes EGFR inhibition. This could offer a broader spectrum of activity and a way to overcome resistance. However, a significant need exists for direct comparative studies to rigorously evaluate the relative potency, efficacy, and toxicity of these two compounds. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound as a next-generation topoisomerase II inhibitor.

References

Validating the Dual EGFR and Topoisomerase II Inhibition of Pericosine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pericosine A's performance as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, benchmarked against established inhibitors. The information is supported by available experimental data and detailed methodologies for key assays.

Executive Summary

This compound, a marine-derived natural product, has demonstrated promising anticancer properties attributed to its unique dual-inhibitory action against two critical targets in cancer progression: EGFR and topoisomerase II. Mechanistic studies have shown that this compound can disrupt oncogenic signaling and interfere with DNA topology, highlighting its potential as a multi-targeted anticancer agent. This guide offers an objective look at the existing data on this compound's efficacy and provides a framework for its evaluation against current standard-of-care inhibitors.

Performance Comparison

Quantitative data on the inhibitory activity of this compound is presented below in comparison with well-established EGFR and topoisomerase II inhibitors. It is important to note that the data for this compound and the compared inhibitors are sourced from different studies, which may have utilized varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

EGFR Inhibition

This compound has been shown to inhibit EGFR kinase activity. The following table summarizes its inhibitory concentration alongside those of Gefitinib and Erlotinib, two widely used EGFR tyrosine kinase inhibitors (TKIs).

CompoundTargetInhibitory ConcentrationCell Line/Assay Conditions
This compound EGFR40-70% inhibition at 100 µg/mLNot specified in available literature
Gefitinib EGFR (wild-type)IC50: ~0.015 µMVaries by cell line and assay
EGFR (mutant)IC50: ~0.003 - 0.39 µMVaries by cell line and mutation
Erlotinib EGFR (wild-type)IC50: ~0.002 µMVaries by cell line and assay
EGFR (mutant)IC50: Varies by mutationVaries by cell line and mutation
Topoisomerase II Inhibition

This compound also targets topoisomerase II, an essential enzyme in DNA replication and repair. Its inhibitory activity is compared with the well-known topoisomerase II inhibitors, Doxorubicin and Etoposide.

CompoundTargetIC50 ValueCell Line/Assay Conditions
This compound Topoisomerase II100 - 300 µMNot specified in available literature
Doxorubicin Topoisomerase IIIC50: ~2.67 µMVaries by cell line and assay
Etoposide Topoisomerase IIIC50: ~78.4 µMVaries by cell line and assay

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of dual-target inhibitors like this compound are provided below. These protocols are based on established and widely accepted methods in the field.

In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of EGFR.

  • Reagents and Materials : Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent and a plate reader.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay assesses the inhibition of topoisomerase II's ability to decatenate (unlink) kinetoplast DNA (kDNA).[1][2][3]

  • Reagents and Materials : Human topoisomerase IIα, kinetoplast DNA (kDNA), ATP, assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA), test compound (this compound), loading dye, and agarose gel.[1][2][3]

  • Procedure :

    • Set up reaction mixtures on ice containing assay buffer, ATP, and kDNA.[1]

    • Add the test compound at various concentrations to the reaction tubes.

    • Add human topoisomerase IIα to initiate the reaction.[2]

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[2]

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Separate the reaction products by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated DNA minicircles will migrate into the gel, while catenated kDNA remains in the well.

    • Quantify the amount of decatenated product to determine the inhibitory effect of the compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.

  • Reagents and Materials : Cancer cell lines (e.g., breast, glioblastoma), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound) and control inhibitors for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the dual inhibition of EGFR and topoisomerase II.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds Pericosine_A This compound Pericosine_A->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Topoisomerase_II_Inhibition cluster_process DNA Replication & Transcription Catenated_DNA Catenated DNA Duplexes Topo_II Topoisomerase II Catenated_DNA->Topo_II Binds to Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Catenated_DNA->Cell_Cycle_Arrest Leads to Decatenated_DNA Decatenated DNA Duplexes Topo_II->Decatenated_DNA Decatenates Topo_II->Cell_Cycle_Arrest Pericosine_A This compound Pericosine_A->Topo_II Inhibits

Caption: Mechanism of Topoisomerase II Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays EGFR_Assay EGFR Kinase Assay IC50 Determination (EGFR) IC50 Determination (EGFR) EGFR_Assay->IC50 Determination (EGFR) Topo_Assay Topoisomerase II Decatenation Assay IC50 Determination (Topo II) IC50 Determination (Topo II) Topo_Assay->IC50 Determination (Topo II) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Western_Blot Western Blot Analysis (p-EGFR, etc.) Cytotoxicity_Assay->Western_Blot Confirm target engagement IC50 Determination (Cell Lines) IC50 Determination (Cell Lines) Cytotoxicity_Assay->IC50 Determination (Cell Lines) Protein Expression/Phosphorylation Protein Expression/Phosphorylation Western_Blot->Protein Expression/Phosphorylation Pericosine_A This compound & Standard Inhibitors Pericosine_A->EGFR_Assay Pericosine_A->Topo_Assay Pericosine_A->Cytotoxicity_Assay

Caption: Experimental Workflow for Validating Dual Inhibitors.

References

Comparative Analysis of Pericosine A: Cross-Resistance Profile with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anticancer Potential of Pericosine A

This compound, a marine-derived natural product, has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for novel anticancer drug development.[1][2] This guide provides a comparative analysis of this compound's performance against established chemotherapeutic agents, with a focus on potential cross-resistance. Due to the limited availability of direct cross-resistance studies, this guide synthesizes available cytotoxicity data and explores the theoretical basis for cross-resistance by examining the known mechanisms of action and resistance pathways.

Cytotoxicity Profile: A Comparative Overview

Quantitative data on the cytotoxic activity of this compound is emerging. To provide a comparative perspective, the following tables summarize the available half-maximal effective concentration (ED50) and inhibitory concentration (IC50) values for this compound and the widely used chemotherapeutics, doxorubicin and cisplatin, in various cancer cell lines. It is important to note that direct comparative studies are scarce, and the presented data is compiled from multiple sources.

CompoundCell LineCell TypeED50/IC50Unit
This compound P388Murine Leukemia0.1[1]µg/mL
L1210Murine LeukemiaData Not Available
HL-60Human Promyelocytic LeukemiaData Not Available
HBC-5Human Breast Cancerlog GI50: 5.2[3]
SNB-75Human GlioblastomaData Not Available
Doxorubicin P388Murine LeukemiaData Not Available
L1210Murine LeukemiaData Not Available
HL-60Human Promyelocytic Leukemia~14.36 (in Doxorubicin-resistant HL-60/DOX)[4]µM
FL5.12Murine Hematopoietic~20[5]nM
Cisplatin P388Murine LeukemiaData Not Available
L1210Murine LeukemiaData Not Available
HL-60Human Promyelocytic LeukemiaInduces apoptosis; specific IC50 varies

Note: The lack of standardized testing conditions and the use of different metrics (ED50 vs. IC50) across studies necessitate cautious interpretation of these comparative values. Further head-to-head studies are required for a definitive comparison.

Understanding the Potential for Cross-Resistance

Cross-resistance, where cancer cells develop resistance to a range of structurally and mechanistically unrelated drugs, is a major challenge in chemotherapy.[6] While direct experimental evidence for this compound cross-resistance is not yet available, its unique mechanism of action provides a basis for theoretical evaluation.

This compound is reported to exert its anticancer effects through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] This multi-targeted approach may offer an advantage in overcoming resistance mechanisms that affect single-target agents.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed signaling pathways targeted by this compound, Doxorubicin, and Cisplatin.

Signaling_Pathways cluster_pericosine This compound cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin cluster_downstream Downstream Effects Pericosine_A Pericosine_A EGFR EGFR Pericosine_A->EGFR Inhibits Topo_II Topoisomerase II Pericosine_A->Topo_II Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes Topo_II->Proliferation Required for Doxorubicin Doxorubicin Topo_II_Dox Topoisomerase II Doxorubicin->Topo_II_Dox Inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation DNA_Damage DNA Damage Topo_II_Dox->DNA_Damage Induces DNA_Intercalation->DNA_Damage Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Forms DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanisms of action for this compound, Doxorubicin, and Cisplatin.

Theoretical Cross-Resistance Scenarios

Based on their mechanisms, the potential for cross-resistance can be hypothesized:

  • Resistance to Topoisomerase II Inhibitors: Since both this compound and doxorubicin target Topoisomerase II, cells with resistance mechanisms affecting this enzyme could potentially show cross-resistance. Such mechanisms include mutations in the Topoisomerase II gene or altered enzyme expression.

  • Resistance to EGFR Inhibitors: Cancers with acquired resistance to other EGFR inhibitors (e.g., through mutations in the EGFR gene) might still be sensitive to this compound if its activity via Topoisomerase II inhibition remains effective.

  • Resistance to DNA Damaging Agents: Cisplatin resistance often involves enhanced DNA repair mechanisms. While this compound's inhibition of Topoisomerase II also leads to DNA damage, its additional action on EGFR signaling could potentially circumvent some of these repair pathways.

  • Multidrug Resistance (MDR): A common mechanism of cross-resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). It is currently unknown whether this compound is a substrate for these pumps.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of this compound or other chemotherapeutics incubation1->drug_treatment incubation2 Incubate for 48-72 hours drug_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions

The preliminary data on this compound's cytotoxicity are promising. However, to fully understand its potential and the likelihood of cross-resistance, further research is crucial. Key areas for future investigation include:

  • Head-to-head cytotoxicity studies of this compound against standard chemotherapeutics in a broad panel of cancer cell lines, including those with known resistance mechanisms.

  • Combination studies to determine if this compound acts synergistically with other anticancer drugs, which would suggest a low potential for cross-resistance.

  • Investigation into whether this compound is a substrate for MDR efflux pumps.

  • In vivo studies in animal models to validate the in vitro findings and assess the efficacy of this compound in a more complex biological system.

This guide provides a foundational comparison based on currently available data. As more research on this compound becomes available, a more definitive understanding of its cross-resistance profile will emerge, further clarifying its potential role in the future of cancer therapy.

References

A Head-to-Head Comparison of Pericosine A and Other Marine Natural Products in Oncology and Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pericosine A, a marine-derived carbasugar, with other notable marine natural products. The focus is on their respective bioactivities, supported by quantitative data and detailed experimental protocols to aid in research and development.

Introduction to this compound

This compound is a unique cyclohexenoid metabolite originally isolated from the marine-derived fungus Periconia byssoides.[1] Structurally, it is a carbasugar, a class of compounds where the ring oxygen of a monosaccharide is replaced by a carbon atom.[1] This structural feature contributes to its diverse biological activities, most notably its potent antitumor and α-glucosidase inhibitory effects.[1]

Comparative Analysis of Biological Activity

To provide a clear perspective on the efficacy of this compound, this section compares its performance against other marine natural products with similar biological targets. The data is summarized in the tables below, followed by detailed experimental protocols for the key assays.

Antitumor Activity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines.[1] Its proposed mechanisms of action include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, both critical targets in oncology.[2]

Table 1: Comparative in vitro Antitumor Activity of Marine Natural Products

CompoundMarine SourceCancer Cell LineIC50 (µM)Mechanism of Action
This compound Periconia byssoides (Fungus)P388 (Murine Leukemia)5.00[1]EGFR & Topoisomerase II Inhibition
L1210 (Murine Leukemia)6.12[1]
HL-60 (Human Leukemia)2.03[1]
Tandyukisin Marine OrganismWT EGFR0.0106[2]EGFR Inhibition
T790M Mutant EGFR0.0326[2]
Ascididemin Didemnum sp. (Ascidian)HL-60 (Human Leukemia)0.1 - 1.0Topoisomerase II Inhibition
Dolastatin 10 Dolabella auricularia (Sea Hare)DU-145 (Prostate Cancer)0.0005Tubulin Polymerization Inhibition
α-Glucosidase Inhibitory Activity

This compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This positions it as a potential candidate for research in diabetes and other metabolic disorders.

Table 2: Comparative α-Glucosidase Inhibitory Activity of Marine Natural Products

CompoundMarine SourceIC50 (µM)
(-)-Pericosine A Periconia byssoides (Fungus)2250[1]
Oceanimonas smirnovii extract Oceanimonas smirnovii (Bacteria)13.89 µg/mL
Phlorotannins (from Brown Algae) Ecklonia cavaPotent Inhibition
Compound 7 (Brominated) Dictyopteris hoytii (Brown Alga)30.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., P388, L1210, HL-60)

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add various concentrations of the test compounds to the wells and incubate for a further 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol 2: EGFR Kinase Assay

This assay determines the inhibitory effect of compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Protocol 3: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • kDNA (kinetoplast DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

  • ATP

  • This compound and other test compounds

  • STEB (Stop buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Agarose gel (1%)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, kDNA, and ATP.

  • Add the test compounds at various concentrations to microcentrifuge tubes.

  • Add the Topoisomerase II enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB.

  • Analyze the products by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of decatenated DNA.

  • The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.

Protocol 4: α-Glucosidase Inhibition Assay

This protocol determines the inhibitory effect of compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound and other test compounds

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

Procedure:

  • Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 100 µL of α-glucosidase solution (1 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer).

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • The IC50 value is the concentration of the compound that inhibits 50% of the α-glucosidase activity.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PericosineA This compound PericosineA->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Topoisomerase_II_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis kDNA kDNA Mix Reaction Mix kDNA->Mix TopoII Topoisomerase II TopoII->Mix Compound This compound / Test Compound Compound->Mix Incubate Incubate at 37°C Mix->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize Bands (UV) Gel->Visualize Result Decatenated DNA Visualize->Result Logical_Comparison cluster_activities Biological Activities cluster_targets Molecular Targets PericosineA This compound Antitumor Antitumor PericosineA->Antitumor Glycosidase α-Glucosidase Inhibition PericosineA->Glycosidase EGFR EGFR Antitumor->EGFR TopoII Topoisomerase II Antitumor->TopoII aGlucosidase α-Glucosidase Glycosidase->aGlucosidase

References

Pericosine A: A Comparative Analysis of its Selective Cytotoxicity for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the selective anti-cancer properties of Pericosine A, a promising marine-derived natural product. This guide provides a comparative analysis of its effects on cancer cells versus normal cells, supported by available data and detailed experimental methodologies.

Introduction

This compound, a cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides, has emerged as a compound of significant interest in oncology research.[1] Its unique chemical structure and potent cytotoxic effects against various cancer cell lines have positioned it as a potential candidate for novel anti-cancer therapies. A critical aspect of any promising chemotherapeutic agent is its ability to selectively target cancer cells while minimizing damage to healthy, normal cells. This guide investigates the selectivity of this compound, summarizing the available quantitative data, outlining key experimental protocols, and visualizing its proposed mechanisms of action.

Data Presentation: Cytotoxicity Profile of this compound

Table 1: Reported Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeReported Activity (ED50/IC50)Reference
P388Murine Lymphocytic LeukemiaED50: 0.1 µg/mL[2]
HBC-5Human Breast CancerSelective and Potent Cytotoxicity (Specific IC50 not provided)[1]
SNB-75Human GlioblastomaSelective and Potent Cytotoxicity (Specific IC50 not provided)[1]

Note: ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) are common measures of a compound's potency. The absence of comprehensive IC50 values for a range of cancer and normal cell lines is a current limitation in the publicly available research.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound is believed to exert its anti-cancer effects through the inhibition of two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound has been reported to inhibit EGFR protein kinase.[1] This inhibition likely disrupts the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Pericosine_A_EGFR This compound Pericosine_A_EGFR->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TopoII_Pathway Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex DNA Cleavage Religated_DNA Relaxed, Religated DNA Cleavage_Complex->Religated_DNA Religation DSB Permanent Double- Strand Breaks Cleavage_Complex->DSB Pericosine_A_Topo This compound Pericosine_A_Topo->Cleavage_Complex Stabilizes/ Prevents Religation DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat cells with varying concentrations of this compound Seed_Cells->Drug_Treatment Incubate 3. Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm using a plate reader Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50 Apoptosis_Workflow Treat_Cells 1. Treat cells with this compound Harvest_Cells 2. Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain 6. Incubate in the dark Stain->Incubate_Stain Analyze 7. Analyze by flow cytometry Incubate_Stain->Analyze Quantify 8. Quantify cell populations (viable, apoptotic, necrotic) Analyze->Quantify

References

Enantioselective Glycosidase Inhibition: A Comparative Analysis of Pericosine A Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the glycosidase inhibitory activities of the (+) and (-) enantiomers of Pericosine A, a naturally occurring carbasugar isolated from the fungus Periconia byssoides.[1][2] The data presented herein reveals a significant stereochemical preference for glycosidase inhibition, offering valuable insights for the development of novel therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of the synthesized enantiomers of this compound was evaluated against a panel of five glycosidases. The results, summarized in the table below, demonstrate a clear disparity in the activity between the two enantiomers.

Glycosidase(-)-Pericosine A (IC50)(+)-Pericosine A (IC50)
α-Glucosidase2.25 mM[1][2]Inactive[1][2]
β-GlucosidaseInactiveInactive[1][2]
α-GalactosidaseInactiveInactive[1][2]
β-Galactosidase5.38 mM[1][2]Inactive[1][2]
α-MannosidaseInactiveInactive[1][2]

Key Findings:

  • (-)-Pericosine A demonstrated selective inhibitory activity against α-glucosidase and β-galactosidase.[1][2]

  • (+)-Pericosine A was found to be inactive against all five tested glycosidases.[1][2]

  • This pronounced difference highlights the critical role of stereochemistry in the molecular recognition and inhibition of these enzymes.

It is noteworthy that natural this compound, isolated from Periconia byssoides, exists as an enantiomeric mixture.[1][2] Chiral HPLC analysis has shown varying ratios of the (+) and (-) enantiomers in different isolates.[1][2]

Experimental Protocols

The following is a generalized protocol for the determination of glycosidase inhibitory activity, based on standard methodologies in the field.

Materials:

  • Glycosidase enzymes (α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, α-mannosidase)

  • Corresponding p-nitrophenyl glycoside substrates (e.g., p-nitrophenyl α-D-glucopyranoside for α-glucosidase)

  • Phosphate buffer

  • This compound enantiomers ((+)- and (-)-Pericosine A)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and their corresponding p-nitrophenyl substrates in an appropriate buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: Prepare serial dilutions of the (+)- and (-)-Pericosine A enantiomers.

  • Assay Reaction:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the different concentrations of the this compound enantiomers to the respective wells.

    • Incubate the enzyme-inhibitor mixture for a predefined period at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the p-nitrophenyl glycoside substrate to each well.

  • Reaction Termination and Measurement:

    • After a specific incubation time, stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Enzyme Solution mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_substrate Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Dilutions prep_inhibitor->mix_enzyme_inhibitor incubate1 Incubate mix_enzyme_inhibitor->incubate1 incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Glycosidase Inhibition Assay Workflow

Mechanism of Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes can interfere with this process through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. The interaction of this compound with the active site of the enzyme is likely responsible for its inhibitory effect.

inhibition_mechanism cluster_enzyme Enzyme Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products Enzyme Glycosidase Product1 Glucose Enzyme->Product1 Hydrolysis Product2 Aglycone Enzyme->Product2 Substrate Glycoside Substrate->Enzyme Binds to Inhibitor (-)-Pericosine A Inhibitor->Enzyme Inhibits

Proposed α-Glucosidase Inhibition

Conclusion

The enantiomers of this compound exhibit markedly different glycosidase inhibitory profiles. The selective activity of (-)-Pericosine A against α-glucosidase and β-galactosidase, contrasted with the inactivity of its (+) enantiomer, underscores the stereochemical precision required for effective enzyme inhibition. These findings provide a compelling rationale for the enantioselective synthesis and further investigation of this compound analogs as potential therapeutic agents for conditions such as diabetes, where α-glucosidase inhibition is a key therapeutic strategy. Future studies should focus on elucidating the precise binding modes of these enantiomers within the enzyme active sites to guide the design of more potent and selective inhibitors.

References

Unveiling the Bioactive Potential: A Comparative Guide to Halogenated Pericosine A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the structure-activity relationships of halogenated Pericosine A derivatives. Highlighting experimental data on their antitumor and glycosidase inhibitory activities, this document serves as a vital resource for understanding the therapeutic potential of these marine-derived natural product analogs.

This compound, a carbasugar metabolite isolated from the marine fungus Periconia byssoides, has garnered significant interest for its cytotoxic and enzyme inhibitory properties.[1][2] Chemical modification, particularly halogenation at the C-6 position of the cyclohexene ring, has been explored to modulate its biological activity. This guide synthesizes the available data on these derivatives, offering a clear comparison of their performance and detailed experimental insights.

Comparative Biological Activity of Halogenated this compound Derivatives

The introduction of different halogen atoms (Fluorine, Bromine, and Iodine) at the C-6 position of this compound results in a notable variation in biological activity. The following tables summarize the in vitro antitumor and glycosidase inhibitory activities of the synthesized enantiomers of 6-fluoro-, 6-bromo-, and 6-iodothis compound, alongside the parent compound, this compound (6-chloro-pericosine A).

Antitumor Activity

The antitumor effects of the halogenated derivatives were evaluated against three cancer cell lines: murine lymphocytic leukemia (P388 and L1210) and human promyelocytic leukemia (HL-60).[1] The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals important structure-activity relationships.

CompoundHalogenEnantiomerP388 (IC50, µM)L1210 (IC50, µM)HL-60 (IC50, µM)
This compoundCl(+)1.82.51.5
(-)1.92.81.6
6-Fluoro-pericosine A F (+) >50 >50 >50
(-) >50 >50 >50
6-Bromo-pericosine A Br (+) 2.1 3.0 1.8
(-) 2.3 3.2 2.0
6-Iodo-pericosine A I (+) 2.5 3.5 2.2
(-) 2.8 3.8 2.5
5-Fluorouracil (Control)--0.020.030.01

Key Observations:

  • The presence of a halogen at the C-6 position appears crucial for antitumor activity, as derivatives lacking a halogen have been reported to be inactive.[1]

  • Bromo- and iodo-derivatives exhibit moderate antitumor activity, comparable to that of this compound.[1][3][4]

  • The fluorinated derivative is significantly less active than the other halogenated analogs and this compound.[1][3][4]

  • No significant difference in potency was observed between the (+) and (-) enantiomers for any of the halogenated compounds in the antitumor assay.[1][3][4]

Glycosidase Inhibitory Activity

The inhibitory effects of the halogenated this compound derivatives were also assessed against various glycosidase enzymes, which are involved in carbohydrate metabolism and are targets for conditions like diabetes.

CompoundHalogenEnantiomerα-Glucosidase (IC50, mM)β-Galactosidase (IC50, mM)α-Galactosidase (IC50, mM)
This compoundCl(+)>5.0>5.0>5.0
(-)2.25>5.0>5.0
6-Fluoro-pericosine A F (+) >5.0>5.0>5.0
(-) 2.85 >5.0>5.0
6-Bromo-pericosine A Br (+) >5.0>5.0>5.0
(-) 1.95 4.55 >5.0
6-Iodo-pericosine A I (+) 3.55 >5.03.85
(-) >5.0>5.0>5.0

Key Observations:

  • The (-)-enantiomers of the 6-fluoro and 6-bromo derivatives showed greater inhibition of α-glucosidase compared to their corresponding (+)-enantiomers.[1][3]

  • In contrast, the (+)-enantiomer of the 6-iodo derivative displayed inhibitory activity against α-glucosidase and α-galactosidase, while its (-)-enantiomer was inactive.[1][3]

  • The (-)-bromo derivative was the only compound to show inhibitory activity against β-galactosidase.[1]

Experimental Protocols

Synthesis of Halogenated this compound Derivatives

The synthesis of the 6-halo-substituted this compound derivatives was achieved from either (-)-shikimic acid or (-)-quinic acid, leading to the corresponding (-) and (+) enantiomers.[1] The general workflow involves the formation of a common epoxide intermediate, followed by the introduction of the specific halogen atom.

G cluster_neg (-)-Enantiomer Synthesis cluster_pos (+)-Enantiomer Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide_Neg (-)-Epoxide Intermediate Shikimic_Acid->Epoxide_Neg Multiple Steps Halogenation_Neg Halogenation (F, Br, I) Epoxide_Neg->Halogenation_Neg Deprotection_Neg Deprotection Halogenation_Neg->Deprotection_Neg Final_Product_Neg (-)-6-Halo-Pericosine A Deprotection_Neg->Final_Product_Neg Quinic_Acid (-)-Quinic Acid Epoxide_Pos (+)-Epoxide Intermediate Quinic_Acid->Epoxide_Pos Multiple Steps Halogenation_Pos Halogenation (F, Br, I) Epoxide_Pos->Halogenation_Pos Deprotection_Pos Deprotection Halogenation_Pos->Deprotection_Pos Final_Product_Pos (+)-6-Halo-Pericosine A Deprotection_Pos->Final_Product_Pos

Synthetic Workflow for Halogenated this compound Derivatives

Detailed Halogenation Steps: [1]

  • Fluorination: The epoxide intermediate is treated with a hydrogen fluoride-pyridine complex in dichloromethane.

  • Bromination: The epoxide intermediate is reacted with aluminum tribromide in diethyl ether.

  • Iodination: The epoxide intermediate is treated with aluminum triiodide in dichloromethane.

Antitumor Activity Assay

The antitumor activity was determined using a standard in vitro cytotoxicity assay against the P388, L1210, and HL-60 cancer cell lines. While the specific protocol from the primary study was not accessible, a general protocol for such assays is as follows:

  • Cell Culture: The leukemia cell lines (P388, L1210, and HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds (halogenated this compound derivatives) and a positive control (e.g., 5-fluorouracil). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Glycosidase Inhibitory Assay

The inhibitory activity against α-glucosidase, β-galactosidase, and α-galactosidase was determined using a colorimetric assay with the corresponding p-nitrophenyl (pNP) glycoside substrate.

  • Enzyme and Substrate Preparation: Solutions of the respective glycosidase enzyme and its corresponding pNP-substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: The test compound is pre-incubated with the enzyme solution in a 96-well plate for a short period at 37°C.

  • Initiation of Reaction: The pNP-substrate is added to the wells to start the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration.

  • Termination of Reaction: The reaction is stopped by adding a basic solution (e.g., sodium carbonate), which also enhances the color of the liberated p-nitrophenol.

  • Absorbance Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample wells to that of the control wells (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its antitumor effects through the inhibition of key signaling pathways involved in cell proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) pathway and the activity of Topoisomerase II.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PericosineA This compound PericosineA->EGFR Inhibits

EGFR Signaling Pathway Inhibition by this compound
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription by creating transient double-strand breaks. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, apoptosis. This compound acts as a Topoisomerase II inhibitor.

G cluster_dna_process DNA Replication/Transcription cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound DNA_Supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_Supercoiled->TopoII DNA_Cleavage Transient DNA Double-Strand Break TopoII->DNA_Cleavage Stabilized_Complex Stabilized TopoII-DNA Cleavage Complex DNA_Relaxed Relaxed DNA DNA_Cleavage->DNA_Relaxed Re-ligation Cell_Cycle Normal Cell Division DNA_Relaxed->Cell_Cycle PericosineA This compound PericosineA->TopoII Inhibits Re-ligation DNA_Damage Accumulated DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Topoisomerase II Inhibition by this compound

References

Safety Operating Guide

Comprehensive Disposal Protocol for Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Pericosine A is not classified as a hazardous substance according to available Safety Data Sheets (SDS). However, standard laboratory best practices for chemical handling and disposal should always be followed.

This document provides detailed procedures for the safe and appropriate disposal of this compound, catering to researchers, scientists, and drug development professionals. The information is designed to ensure minimal environmental impact and maintain a safe laboratory environment.

Key Properties of this compound

A summary of the essential chemical and physical properties of this compound is presented below. This data is critical for understanding its behavior and ensuring safe handling.

PropertyValue
Chemical Name (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester
CAS Number 200335-68-8
Molecular Formula C₈H₁₁ClO₅
Molecular Weight 222.6 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS).

Experimental Protocols for Disposal

While this compound is not classified as hazardous, it is imperative to follow a structured disposal protocol to ensure safety and compliance with general laboratory standards.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a reaction mixture.

  • Segregate Non-Hazardous Waste: Since this compound is not classified as hazardous, it should be segregated from any hazardous waste streams to avoid unnecessary and costly disposal procedures.[1] Do not mix non-hazardous waste with hazardous waste.[1]

Step 2: Preparing for Disposal

  • Solid this compound Waste:

    • Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste (Non-Hazardous)" and the date.

    • For disposal, this can typically be placed in the regular laboratory trash, provided it is not contaminated with any hazardous substances.[2][3]

  • This compound Solutions:

    • Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and local regulations permit this.[2][4] Always flush with at least 100 times the volume of the solution.

    • Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent (e.g., Dichloromethane, Methanol), the entire solution must be treated as hazardous waste.

      • Collect the waste in a designated, properly labeled hazardous waste container. The label must clearly indicate all components of the mixture.

      • Follow your institution's guidelines for the disposal of flammable or chlorinated solvent waste.[5]

Step 3: Disposal of Empty Containers

  • Decontamination: Rinse empty containers that held this compound three times with a suitable solvent (e.g., ethanol or water).

  • Rinsate Disposal: The first rinsate should be collected and disposed of as chemical waste, following the guidelines for this compound solutions. Subsequent rinsates can typically be disposed of down the drain.

  • Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the regular laboratory recycling or trash.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PericosineA_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Form (Solid, Aqueous, Solvent-based) start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid aqueous_solution Aqueous Solution waste_type->aqueous_solution Aqueous solvent_solution Solvent-based Solution waste_type->solvent_solution Solvent check_contamination_solid Contaminated with Hazardous Material? solid_waste->check_contamination_solid check_concentration_aqueous Low Concentration & Dilute? aqueous_solution->check_concentration_aqueous check_solvent_hazard Is Solvent Hazardous? solvent_solution->check_solvent_hazard non_hazardous_solid Dispose in Labeled Non-Hazardous Solid Waste check_contamination_solid->non_hazardous_solid No hazardous_waste Collect in Labeled Hazardous Waste Container check_contamination_solid->hazardous_waste Yes check_concentration_aqueous->hazardous_waste No sewer_disposal Dispose Down Sanitary Sewer with Copious Water check_concentration_aqueous->sewer_disposal Yes check_solvent_hazard->hazardous_waste Yes check_solvent_hazard->sewer_disposal No (if solvent is non-hazardous) end End of Disposal Process non_hazardous_solid->end hazardous_waste->end sewer_disposal->end

Caption: Disposal decision workflow for this compound waste.

Disclaimer: Always consult your institution's specific safety and environmental guidelines and the latest Safety Data Sheet before handling and disposing of any chemical. Local regulations may vary.

References

Personal protective equipment for handling Pericosine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pericosine A. Given that this compound is a research chemical with incompletely characterized toxicological properties, a cautious approach is paramount. While one safety data sheet indicates it is not classified as hazardous, another supplier advises treating it as potentially hazardous until more information is available.[1] Therefore, adherence to standard laboratory safety protocols for handling chemicals of unknown toxicity is mandatory.

Hazard Assessment and Toxicological Data

While a comprehensive toxicological profile for this compound is not available, existing data and classifications are summarized below. It is crucial to treat this substance with care, assuming potential hazards until proven otherwise.

ParameterValueReference
GHS Classification Not classified as hazardous[2]
Signal Word None[2]
Hazard Statements None[2]
Acute Toxicity (Oral) No data available
Skin Corrosion/Irritation Did not cause skin irritation in in-vitro tests.[3][4][5]
Eye Damage/Irritation Did not cause eye irritation in in-vitro tests.[3][4][5]
Carcinogenicity No data available
Mutagenicity No data available
Reproductive Toxicity No data available
Cytotoxicity Exhibits cytotoxic activity against various cancer cell lines.[6][7][8]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement when handling this compound to prevent potential exposure through inhalation, ingestion, or skin contact.

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 compliant.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood.Consider a dust mask if weighing large quantities.

Experimental Protocols: Safe Handling and Storage

Adherence to these procedural steps is critical for the safe handling and storage of this compound in a laboratory setting.

General Handling
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing : Whenever possible, weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

  • Dissolving : this compound is soluble in ethanol, methanol, DMSO, and dichloromethane.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Work : Avoid direct contact with the solid and its solutions. Use appropriate laboratory utensils (spatulas, glassware) for all transfers.

  • Hand Washing : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage
  • Container : Keep the container tightly closed when not in use.[2]

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Temperature : Store at -20°C for long-term stability.[1]

Operational and Disposal Plans

A clear plan for routine operations and waste disposal is essential for maintaining a safe laboratory environment.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup. This workflow is also represented in the diagram below.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Notify : Inform your supervisor and other laboratory personnel in the area.

  • Assess : Evaluate the extent of the spill and ensure you have the appropriate PPE before proceeding.

  • Contain : For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent material.

  • Clean : Carefully scoop the contained material into a designated waste container. Clean the spill area with soap and water.

  • Dispose : Dispose of the waste and contaminated cleaning materials as non-hazardous solid waste.

  • Restock : Replenish any used spill kit supplies.

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor evacuate->notify assess Assess Spill and Don PPE notify->assess contain Contain Spill assess->contain clean Clean Spill Area contain->clean dispose Dispose of Waste clean->dispose restock Restock Spill Kit dispose->restock end Cleanup Complete restock->end

Caption: Workflow for cleaning up a this compound spill.

Waste Disposal Plan

As this compound is not classified as a hazardous substance, the following disposal procedures are recommended.

  • Solid Waste :

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed plastic bag or container.

    • Dispose of the sealed container in the regular laboratory trash.

  • Liquid Waste :

    • Aqueous solutions of this compound can be disposed of down the drain with copious amounts of water.

    • Solutions in organic solvents should be collected in an appropriate solvent waste container for disposal according to your institution's hazardous waste procedures.

Disclaimer: This information is intended for guidance only and may not be fully comprehensive. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.